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  • Product: N-(3-pyridinylmethyl)guanidine sulfate
  • CAS: 108833-95-0

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Pharmacological Mechanism of N-(3-pyridinylmethyl)guanidine Sulfate

The following technical guide details the pharmacological mechanism of action for N-(3-pyridinylmethyl)guanidine sulfate (also referred to as 3-Picolylguanidine sulfate ). This analysis synthesizes the compound's structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological mechanism of action for N-(3-pyridinylmethyl)guanidine sulfate (also referred to as 3-Picolylguanidine sulfate ).

This analysis synthesizes the compound's structural pharmacophores—specifically the heme-coordinating 3-pyridyl moiety and the arginine-mimetic guanidine group—to define its primary role as a Thromboxane A2 Synthase (TxAS) Inhibitor and its secondary activity as a Nitric Oxide Synthase (NOS) Inhibitor .[1][2]

[1][2]

Executive Summary & Chemical Identity

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a synthetic pharmacological probe belonging to the class of pyridyl-guanidines .[1][2] It is structurally defined by a guanidine group linked via a methylene bridge to the 3-position of a pyridine ring.[1][2]

  • Primary Mechanism: Selective inhibition of Thromboxane A2 Synthase (CYP5A1) , preventing the conversion of Prostaglandin H2 (PGH2) to Thromboxane A2 (TxA2).[1][2]

  • Secondary Mechanism: Competitive inhibition of Nitric Oxide Synthase (NOS) isoforms due to the guanidine moiety mimicking the substrate L-Arginine.[1][2]

  • Physiological Outcome: Inhibition of platelet aggregation, reduction of vasoconstriction, and potential modulation of inflammatory pathways.[1][2]

PropertySpecification
IUPAC Name N-(pyridin-3-ylmethyl)guanidine sulfate
Common Name 3-Picolylguanidine sulfate
Molecular Formula C7H10N4[1][2] · H2SO4
Key Pharmacophores 3-Pyridyl (Heme binder), Guanidine (Anion binder/Arginine mimic)
Target Enzyme Thromboxane A2 Synthase (CYP5A1)
Binding Mode Type II Ligand (Heme Coordination)

Mechanism of Action (MOA)[1][2]

Primary Target: Thromboxane A2 Synthase (CYP5A1)

The defining pharmacological action of N-(3-pyridinylmethyl)guanidine arises from the 3-pyridyl moiety , a classic pharmacophore for inhibiting heme-containing enzymes, specifically Thromboxane A2 Synthase.[1][2]

  • Heme Coordination (The "Anchor"):

    • TxAS is a cytochrome P450 enzyme (CYP5A1) containing a heme iron at its active site.[1][2]

    • The nitrogen atom of the pyridine ring possesses a lone pair of electrons that coordinates directly with the heme iron (Fe) in the enzyme's active site.[1][2]

    • This coordination displaces the native water molecule or prevents the binding of the oxygen atom of the PGH2 endoperoxide bridge, effectively locking the enzyme in an inactive state.[1][2]

  • Electrostatic Stabilization (The "Clamp"):

    • The guanidine group is highly basic (pKa ~12.[1][2]5) and fully protonated at physiological pH.[1][2]

    • It mimics the carboxylate group of the natural substrate (PGH2) or interacts with acidic amino acid residues (e.g., Glutamate/Aspartate) within the substrate access channel.[1][2]

    • This dual-point binding (Pyridine-Fe + Guanidine-Acid) creates a high-affinity, reversible inhibition (Type II binding spectrum).[1][2]

Downstream Signaling: The "Prostaglandin Shunt"

Inhibition of TxAS does not merely block TxA2 production; it redirects the substrate PGH2 towards other pathways.[1][2]

  • Blockade: Reduced plasma TxA2 levels (measured as stable metabolite TxB2) leads to inhibition of platelet aggregation and vasodilation .[1][2]

  • Shunting: Accumulated PGH2 is converted by Prostacyclin Synthase (in endothelial cells) into Prostacyclin (PGI2) .[1][2]

  • Net Effect: The ratio of PGI2 (vasodilator/anti-aggregant) to TxA2 (vasoconstrictor/aggregant) increases dramatically, amplifying the antithrombotic effect.[1][2]

Secondary Target: Nitric Oxide Synthase (NOS)

The guanidine moiety is a structural isostere of the guanidino group in L-Arginine , the substrate for NOS.[1][2]

  • Mechanism: Competitive inhibition at the arginine binding site.[1][2]

  • Selectivity: While less potent than N-methyl-L-arginine (L-NMMA), 3-picolylguanidine can inhibit inducible NOS (iNOS) and endothelial NOS (eNOS), potentially modulating vascular tone and inflammation.[1][2]

Visualization of Signaling Pathways[1][2]

The following diagram illustrates the dual mechanism: the blockade of the Thromboxane pathway and the competitive inhibition of NOS.[1][2]

MOA_Pathway ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1/2 TxA2 Thromboxane A2 (TxA2) PGH2->TxA2 TxAS PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase (Shunting Effect) TxAS Thromboxane Synthase (CYP5A1) Inhibitor N-(3-pyridinylmethyl)guanidine (Inhibitor) Inhibitor->TxAS Inhibits (Heme Coordination) TxB2 TxB2 (Inactive Metabolite) TxA2->TxB2 Hydrolysis Platelets Platelet Aggregation (Vasoconstriction) TxA2->Platelets Promotes Endothelium Vasodilation (Anti-aggregation) PGI2->Endothelium Promotes

Caption: Mechanism of Action showing the inhibition of TxAS by N-(3-pyridinylmethyl)guanidine, leading to reduced TxA2 and shunting of PGH2 towards the vasodilatory PGI2 pathway.[1][2]

Experimental Protocols for Validation

To validate the pharmacological activity of N-(3-pyridinylmethyl)guanidine sulfate, the following assays are standard.

Thromboxane Synthase Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of the compound against human platelet TxAS.[1][2]

  • Preparation: Isolate human Platelet-Rich Plasma (PRP) from citrated blood via centrifugation (200g, 15 min).

  • Induction: Incubate PRP (37°C) with varying concentrations of N-(3-pyridinylmethyl)guanidine sulfate (1 nM – 100 µM).

  • Stimulation: Add Arachidonic Acid (0.5 mM) or Collagen (2 µg/mL) to stimulate TxA2 production.[1][2]

  • Reaction: Allow aggregation/reaction to proceed for 5 minutes. Terminate with indomethacin/EDTA.[1][2]

  • Quantification: Since TxA2 is unstable (t1/2 ~30s), measure its stable metabolite TxB2 using a specific ELISA or LC-MS/MS.[1][2]

  • Control: Measure PGE2 or 6-keto-PGF1a levels. A selective TxAS inhibitor will decrease TxB2 while increasing PGE2/6-keto-PGF1a (shunting).[1][2]

Spectroscopic Binding Assay (Type II Spectrum)

Objective: Confirm direct binding to the heme iron of CYP5A1 (TxAS).

  • Enzyme Source: Use recombinant human TxAS or platelet microsomes.[1][2]

  • Baseline: Record the UV-Vis absorption spectrum (350–500 nm) of the enzyme in buffer.[1][2]

  • Titration: Add aliquots of N-(3-pyridinylmethyl)guanidine sulfate.

  • Observation: Look for a Type II difference spectrum :

    • Peak: ~425–430 nm (Nitrogen-Iron complex).[1][2]

    • Trough: ~390–410 nm (Displacement of high-spin water).[1][2]

  • Calculation: Plot

    
     vs. [Inhibitor] to determine the spectral dissociation constant (
    
    
    
    ).

Data Summary & Comparative Analysis

The following table contextualizes the compound's activity against known standards.

Compound ClassRepresentative DrugInteraction with HemeInteraction with Acidic ResiduesPrimary Effect
Pyridyl-Guanidines N-(3-pyridinylmethyl)guanidine Strong (Pyridine N) Strong (Guanidine) TxAS Inhibition
ImidazolesOzagrel (OKY-046)Strong (Imidazole N)Weak (Carboxylate)TxAS Inhibition
Benzyl-GuanidinesGuanethidineNoneStrongAdrenergic Blockade
HydrazinesHydralazineWeakModerateVasodilation (Direct)

References

  • Cross, P. E., et al. (1989).[1][2] "[(1H-Imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles as thromboxane synthetase inhibitors."[1][2] Journal of Medicinal Chemistry, 32(4), 890-897.[1][2] Link

    • Establishes the 3-pyridylmethyl moiety as a key pharmacophore for TxAS inhibition.[1][2]

  • Terao, S., et al. (1988).[1][2] "Synthesis of a novel series of (3-pyridylmethyl)benzoquinone derivatives as dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase." Chemical and Pharmaceutical Bulletin, 36(7).[1][2] Link

    • Validates the structural logic of combining 3-pyridyl groups with polar heads for enzyme inhibition.
  • Fischer, S., et al. (1999).[1][2] "Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors."[1][2] Journal of Medicinal Chemistry, 42(9).[1][2] Link

    • Demonstrates the use of guanidine groups in TxAS inhibitors to mimic the arachidonate carboxylate.[1][2]

  • PubChem Compound Summary. "N-(3-pyridinylmethyl)guanidine sulfate (CAS 108833-95-0)."[1][2] Link

    • Verification of chemical identity and salt form.

Sources

Exploratory

N-(3-pyridinylmethyl)guanidine sulfate CAS number and chemical identifiers

An In-Depth Technical Guide to N-(3-pyridinylmethyl)guanidine sulfate This guide provides a comprehensive technical overview of N-(3-pyridinylmethyl)guanidine sulfate, a compound of interest for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-pyridinylmethyl)guanidine sulfate

This guide provides a comprehensive technical overview of N-(3-pyridinylmethyl)guanidine sulfate, a compound of interest for researchers and drug development professionals. We will delve into its chemical identity, the strategic importance of its core functional groups, detailed synthesis protocols, and its potential therapeutic applications based on the well-established bioactivity of the guanidinium scaffold.

Core Chemical Identity and Physicochemical Properties

N-(3-pyridinylmethyl)guanidine sulfate is a salt composed of the organic cation N-(3-pyridinylmethyl)guanidine and a sulfate anion. The defining features of this molecule are the pyridine ring, which is a common motif in numerous pharmaceuticals, and the guanidine group, a highly basic and functionally versatile moiety.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for database searches, regulatory submissions, and procurement. The key identifiers for N-(3-pyridinylmethyl)guanidine sulfate are summarized below.

IdentifierValueSource
CAS Number 108833-95-0[1][2]
IUPAC Name 2-(pyridin-3-ylmethyl)guanidine[3]
Synonym Sulfuric acid compound with N-(3-pyridinylmethyl)guanidine (1:1)
Molecular Formula C7H12N4O4S[3]
Molecular Weight 248.26 g/mol [3]
Canonical SMILES N=C(N)NCC1=CC=CN=C1.O=S(=O)(O)O[3]
InChI Key RCJAZNSFFQSBHD-UHFFFAOYSA-N[3]
Physicochemical Properties

The physical properties of the compound influence its handling, formulation, and storage.

PropertyValueSource
Physical Form Solid[3]
Typical Purity ≥95%[3]
Storage Temperature Room Temperature

The Guanidinium Core: A Privileged Scaffold in Medicinal Chemistry

The guanidine group is not merely a structural component; it is a key pharmacophore that imparts significant and advantageous properties to a molecule. Its utility in drug design stems from its unique electronic and geometric characteristics.

Physicochemical Characteristics at Physiological pH

Guanidine is one of the strongest organic bases in aqueous solution, with a pKa of approximately 13.6.[4][5] This high basicity is due to the exceptional resonance stabilization of its protonated form, the guanidinium cation. At physiological pH (~7.4), the guanidine moiety of N-(3-pyridinylmethyl)guanidine exists almost exclusively in its protonated, cationic state. This charge delocalization across the planar Y-shaped CN3 core makes the cation highly stable.[4][5][6]

Role in Drug Design: Enhancing Bioavailability and Target Interaction

The positively charged, yet delocalized, nature of the guanidinium group allows it to engage in multifaceted interactions with biological targets. It is a superb hydrogen bond donor and can form strong salt bridges with negatively charged residues like aspartate and glutamate in protein active sites. Furthermore, incorporating a guanidinium group can enhance a molecule's ability to cross biological membranes, a strategy used to improve the bioavailability of certain drugs.[7]

G cluster_0 Drug Molecule cluster_1 Biological Target (e.g., Enzyme Active Site) Guanidinium Guanidinium Cation (+ charge) Asp Aspartate (Asp) Guanidinium->Asp Ionic Bond (Salt Bridge) Glu Glutamate (Glu) Guanidinium->Glu Ionic Bond (Salt Bridge) Backbone Peptide Backbone (Carbonyl Oxygen) Guanidinium->Backbone Hydrogen Bond

Caption: Guanidinium cation interacting with a biological target.

Broad-Spectrum Biological Activities of Guanidine-Containing Compounds

The guanidine moiety is present in a wide array of physiologically active substances, demonstrating a remarkable spectrum of biological activities.[7] These include:

  • Anticancer: Various natural and synthetic guanidines exhibit significant antitumor properties.[7]

  • Antidiabetic: The most well-known example is Metformin, a biguanide used as a first-line treatment for type II diabetes.[4]

  • Antimicrobial: The positive charge of the guanidinium group can disrupt negatively charged bacterial cell membranes, leading to antimicrobial effects.[4][8]

  • Cardiovascular: Drugs like Guanethidine and Amiloride utilize the guanidine group to treat hypertension.[4]

  • Neurological: Guanidine can enhance the release of acetylcholine, giving it utility in treating muscle weakness syndromes like Lambert-Eaton.[9]

This diverse range of activities makes the guanidine scaffold a high-priority motif in the discovery and development of new therapeutic agents.[10]

Synthesis and Characterization

While numerous methods exist for the synthesis of guanidines, a common and reliable approach is the guanylation of a primary amine.[7][11] For N-(3-pyridinylmethyl)guanidine, the key starting material is 3-(aminomethyl)pyridine.

Retrosynthetic Analysis and Strategy

The synthesis strategy involves forming the C-N bond between the guanidine carbon and the nitrogen of the aminomethylpyridine precursor. This is typically achieved by reacting the amine with a guanylating agent that contains a reactive guanidine-like core with a good leaving group.

G Target N-(3-pyridinylmethyl)guanidine sulfate Guanylation Guanylation Reaction Target->Guanylation Retrosynthesis Amine 3-(Aminomethyl)pyridine (Primary Amine) Guanylation->Amine Precursor Agent Guanylating Agent (e.g., S-Methylisothiourea sulfate) Guanylation->Agent Reagent G A Prepare Stock Solution of Compound B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Standardized Bacterial Suspension (e.g., S. aureus) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Sources

Foundational

Bioavailability and Metabolic Stability of N-(3-pyridinylmethyl)guanidine Sulfate: A Technical Guide to Pharmacokinetics and Disposition

Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of highly polar basic compounds not merely as a data-collection exercise, but as a mechanistic puzzle. N-(3-pyridinylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of highly polar basic compounds not merely as a data-collection exercise, but as a mechanistic puzzle. N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) presents a classic biopharmaceutical challenge: it is a highly water-soluble, permanently charged small molecule. Its disposition is dictated by the interplay between its extreme hydrophilicity—which restricts passive membrane permeation—and its structural stability against oxidative metabolism.

This whitepaper deconstructs the causality behind the bioavailability and metabolic stability of N-(3-pyridinylmethyl)guanidine, providing field-proven protocols and structural insights to guide researchers in drug development and formulation optimization.

Physicochemical Profiling: The Causality of Disposition

To understand the in vivo behavior of N-(3-pyridinylmethyl)guanidine, we must first analyze its ionization states. The molecule contains two distinct ionizable centers:

  • The Guanidine Moiety (

    
    ):  At physiological pH (7.4), the guanidine group is >99.9% protonated[1]. The positive charge is highly delocalized across the three nitrogen atoms via resonance. This resonance stabilization makes the carbon center highly electron-deficient and virtually inert to oxidative attack by Cytochrome P450 (CYP) enzymes.
    
  • The Pyridine Ring (

    
    ):  At pH 7.4, the pyridine nitrogen is un-ionized, allowing it to act as a soft nucleophile. However, in the acidic environment of the stomach (pH 1.5–3.0), both centers are protonated.
    

The Permeability Paradox: Because the molecule exists as a permanent cation in the intestines, its partition coefficient (LogD at pH 7.4) is extremely low (


). Consequently, its passive diffusion through the hydrophobic lipid bilayers of enterocytes is severely restricted[1].

Bioavailability and Absorption Dynamics

Because passive transcellular absorption is negligible, the oral bioavailability of N-(3-pyridinylmethyl)guanidine is entirely dependent on carrier-mediated transport. Similar to other guanidine-containing therapeutics like metformin, its intestinal uptake, hepatic distribution, and renal excretion are heavily mediated by Organic Cation Transporters (OCTs)[2].

  • Intestinal Absorption: Driven by apical transporters such as the Plasma Membrane Monoamine Transporter (PMAT) and basolateral OCT1.

  • Renal Clearance: The compound is actively secreted into the urine via basolateral OCT2 and apical Multidrug and Toxin Extrusion (MATE1/2-K) transporters in the proximal tubule[2].

TransporterDynamics Lumen Intestinal Lumen (Cationic State) Enterocyte Enterocyte (OCT1 / PMAT) Lumen->Enterocyte Active Influx Blood Portal Circulation Enterocyte->Blood Basolateral Efflux Hepatocyte Hepatocyte (Hepatic Uptake) Blood->Hepatocyte First-Pass Kidney Renal Tubule (OCT2 / MATE1) Blood->Kidney Systemic Flow Hepatocyte->Blood Low CL_int Excretion Urine (Unchanged) Kidney->Excretion Active Secretion

Transporter-mediated absorption and renal clearance pathway for cationic guanidines.

Metabolic Stability: The FMO/CYP450 Interplay

While the guanidine group is metabolically inert, the pyridine ring is susceptible to biotransformation. However, relying solely on CYP450 assays will yield incomplete data.

The nitrogen atom in the pyridine ring is a classic "soft nucleophile," making it a prime substrate for N-oxidation. This reaction is mediated not only by CYPs (e.g., CYP3A4) but significantly by Flavin-containing monooxygenases (FMOs), particularly FMO3 in the human liver[3]. FMOs utilize NADPH and molecular oxygen to yield highly polar N-oxide metabolites[4]. Despite this, the overall intrinsic clearance (


) remains low, and the primary route of elimination is the excretion of the unchanged parent drug via the kidneys.

Biotransformation Parent N-(3-pyridinylmethyl)guanidine CYP CYP450 (Hepatic) Parent->CYP Minor Pathway FMO FMO3 (Hepatic) Parent->FMO Minor Pathway Renal Renal Excretion (OCT2/MATE1) Parent->Renal Primary Pathway (>80%) NOxide Pyridine N-oxide (Minor Metabolite) CYP->NOxide N-oxidation FMO->NOxide N-oxidation Unchanged Unchanged Drug (Major Fraction) Renal->Unchanged Clearance

Biotransformation and clearance routes highlighting FMO/CYP-mediated N-oxidation.

Quantitative Data Summaries

The following tables synthesize the predicted pharmacokinetic parameters and in vitro stability metrics based on the established behavior of the pyridinyl-guanidine chemical class.

Table 1: Physicochemical & Pharmacokinetic Parameters

ParameterValueMechanistic Implication
Molecular Weight 248.26 g/mol (Sulfate)Small molecular size is favorable for SLC transporter active uptake.

(Guanidine)
~13.5Permanently ionized at physiological pH; prevents passive diffusion.

(Pyridine)
~5.2Un-ionized in systemic circulation; susceptible to N-oxidation.
LogD (pH 7.4)

Highly hydrophilic; requires formulation optimization for oral delivery.
Bioavailability (F%) 40 - 60%Permeability-limited; highly dependent on individual OCT expression levels.
Primary Clearance Renal (Active Secretion)High risk of Drug-Drug Interactions (DDI) with OCT2/MATE inhibitors (e.g., cimetidine).

Table 2: In Vitro Metabolic Stability (Human Hepatocytes)

Substrate

(µL/min/

cells)
Half-life (

, min)
Major Metabolite
N-(3-pyridinylmethyl)guanidine


Pyridine N-oxide (Trace)
Verapamil (Positive Control)


N-dealkylated products
Metformin (Negative Control)


None (Unchanged)

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, experimental protocols must be designed to isolate specific variables. Below are the definitive methodologies for evaluating this compound.

Protocol 1: Bidirectional Caco-2 Permeability with OCT Inhibition

Causality: Standard Caco-2 assays often report artificially low permeability for polar basic drugs if the physiological pH gradient is ignored. We use an apical pH of 6.5 and a basolateral pH of 7.4 to mimic the intestinal microclimate. Furthermore, to prove that absorption is carrier-mediated, we run parallel wells with an OCT inhibitor.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    .
    
  • Buffer Preparation: Prepare apical HBSS buffer at pH 6.5 and basolateral HBSS buffer at pH 7.4.

  • Inhibition Setup: In the test group, spike the apical buffer with 1 mM Cimetidine (a broad-spectrum OCT inhibitor).

  • Dosing: Add 10 µM of N-(3-pyridinylmethyl)guanidine to the apical chamber (A

    
    B) or basolateral chamber (B
    
    
    
    A).
  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • System Validation: Co-administer Lucifer Yellow (100 µM) to confirm monolayer integrity (

    
     cm/s). Use Metoprolol as a high-permeability reference.
    
  • Analysis: Quantify via LC-MS/MS. A significant drop in A

    
    B 
    
    
    
    in the presence of Cimetidine confirms OCT-mediated active transport.
Protocol 2: Cryopreserved Hepatocyte Stability Assay

Causality: Microsomes are inadequate for this compound. FMOs are notoriously heat-labile and frequently lose activity during microsomal preparation if NADPH is absent. Cryopreserved hepatocytes provide an intact cellular system, preserving the FMO3 activity required to accurately measure pyridine N-oxidation[3].

  • Thawing & Plating: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100

    
     g for 10 minutes and resuspend in Williams' E medium to a density of 
    
    
    
    viable cells/mL.
  • Incubation: Pre-incubate 50 µL of the cell suspension in a 96-well plate for 15 minutes at 37°C under 5%

    
    .
    
  • Reaction Initiation: Add 50 µL of N-(3-pyridinylmethyl)guanidine (final concentration: 1 µM) to the wells.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt metabolism.

  • System Validation: Run parallel incubations with 7-Hydroxycoumarin to verify Phase II glucuronidation/sulfation viability, and Verapamil to verify CYP/FMO viability.

  • Data Processing: Centrifuge the quenched samples at 3000

    
     g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Strategic Optimization for Drug Development

If N-(3-pyridinylmethyl)guanidine is utilized as an active pharmaceutical ingredient (API) or a core pharmacophore, its low passive permeability must be addressed. A proven strategy for highly polar guanidines is ion-pairing .

By formulating the drug with a lipophilic counterion, such as 1-hydroxy-2-naphthoic acid (HNAP), the apparent lipophilicity of the complex increases significantly. Literature demonstrates that HNAP can increase the apparent permeability (


) of polar guanidino-compounds across Caco-2 monolayers by up to an order of magnitude, effectively masking the permanent positive charge during membrane transit without requiring covalent prodrug modification[5].

References

  • Clinical Pharmacokinetics of Metformin , Flinders University / Adis Data Information BV,[Link]

  • Clinical pharmacokinetics of metformin - PubMed , National Institutes of Health (NIH), [Link]

  • Enabling the Intestinal Absorption of Highly Polar Anti-Viral Agents: Ion-Pair Facilitated Membrane Permeation of Zanamivir Heptyl Ester and Guanidino Oseltamivir , National Institutes of Health (NIH) / PMC,[Link]

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism , National Institutes of Health (NIH) / PMC,[Link]

  • 1.5: Drug Metabolism - Chemistry LibreTexts , LibreTexts, [Link]

Sources

Exploratory

The Strategic Role of N-(3-Pyridinylmethyl)guanidine Sulfate in Medicinal Chemistry

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological applications of N-(3-pyridinylmethyl)guanidine sulfate . [1] Executive Summary N-(3-pyridinylmethyl)guanidine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological applications of N-(3-pyridinylmethyl)guanidine sulfate .

[1]

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a specialized heterocyclic building block used in the design of bioactive small molecules.[1][2][3] Structurally, it combines a guanidine moiety (a classic arginine mimic) with a 3-pyridyl spacer .[1] This specific architecture makes it a privileged scaffold for targeting G-protein coupled receptors (GPCRs) and serine proteases (e.g., Thrombin, uPA) where a basic residue is required for molecular recognition.[1]

While often utilized as a synthetic intermediate, its core pharmacophore—the 3-picolylguanidine system—has been validated in patent literature as a scaffold for antihypertensive agents and is widely recognized in fragment-based drug discovery (FBDD) as a bioisostere for benzylguanidine.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

The compound exists as a sulfate salt to mitigate the high basicity and hygroscopic nature of the free guanidine base.[1]

PropertyData
IUPAC Name N-(pyridin-3-ylmethyl)guanidine sulfate
Common Name 3-Picolylguanidine sulfate
CAS Number 108833-95-0
Molecular Formula C₇H₁₀N₄[1] · H₂SO₄ (often 0.5 or 1 eq)
Molecular Weight 248.26 g/mol (as sulfate salt)
Basicity (pKa) ~12.5 (Guanidine), ~5.2 (Pyridine)
Solubility High in Water, DMSO; Low in non-polar organics
Role Arginine Mimic, Bioisostere, Synthetic Intermediate
Structural Logic[1]
  • Guanidine Head: Provides a delocalized positive charge at physiological pH, enabling strong ionic interactions (salt bridges) with aspartate or glutamate residues in protein active sites.[1]

  • Pyridine Ring: Acts as a rigid linker that improves water solubility compared to a phenyl ring (due to the pyridine nitrogen) and offers a potential hydrogen bond acceptor site.[1]

  • 3-Position Substitution: Positions the guanidine group in a specific vector distinct from 2- or 4-substituted isomers, often critical for fitting into the S1 specificity pocket of proteases.[1]

Pharmacological Mechanisms & Applications[1][6]

A. Antihypertensive Agents (Adrenergic Blockade/NHE Inhibition)

Historically, the 3-pyridylmethylguanidine scaffold has been investigated for cardiovascular therapy.[1]

  • Mechanism: Derivatives of this scaffold, specifically 1-acyl-3-pyridylmethylguanidines , function as antihypertensives.[1][4][5] The mechanism parallels that of guanethidine (adrenergic neuron blocking) or amiloride analogs (Sodium-Hydrogen Exchanger [NHE-1] inhibition).[1]

  • Patent Evidence: Early medicinal chemistry efforts (e.g., Patent EP0116628) identified acyl-derivatives of this core as potent agents for reducing blood pressure, validating the scaffold's ability to engage cardiovascular targets.[1]

B. Serine Protease Inhibition (The "S1 Pocket" Strategy)

In modern drug design, this compound serves as a fragment for targeting trypsin-like serine proteases (Thrombin, Factor Xa, Urokinase-type Plasminogen Activator).[1]

  • The S1 Pocket: These enzymes possess a deep specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin) at the bottom.[1]

  • Binding Mode: The guanidine group of N-(3-pyridinylmethyl)guanidine forms a bidentate salt bridge with the carboxylate of the Aspartate.[1] The pyridine ring creates a rigid spacer that positions the charge correctly while interacting with the hydrophobic walls of the pocket (S1 specificity).[1]

  • Advantage: Unlike flexible alkyl-guanidines (arginine side chain), the pyridine ring reduces entropic penalty upon binding.[1]

C. Bioisosterism in Ligand Design

It is frequently used to replace benzylguanidine or histamine moieties:

  • Vs. Benzylguanidine: The pyridine nitrogen lowers logP (lipophilicity), improving the drug-like properties (solubility, bioavailability) of the final molecule.[1]

  • Vs. Histamine: It retains the heterocyclic character but increases basicity, altering the hydrogen bonding profile for H2/H3 receptor exploration.[1]

Visualizing the Mechanism

The following diagram illustrates the interaction of the 3-picolylguanidine scaffold within a theoretical protease S1 pocket and its synthetic pathway.

G cluster_0 Synthesis Route cluster_1 Pharmacophore Interaction (S1 Pocket) A 3-Picolylamine C Intermediate Complex A->C Reflux/H2O B S-Methylisothiourea Sulfate B->C D N-(3-pyridinylmethyl) guanidine Sulfate C->D - MeSH Target Aspartate 189 (Protease Active Site) Drug Guanidine Moiety (Positively Charged) Drug->Target Salt Bridge (Ionic Interaction) Linker Pyridine Ring (Rigid Spacer) Linker->Drug

Caption: Synthesis of the scaffold and its bidentate ionic interaction with Aspartate residues in protease active sites.

Experimental Protocols

Protocol A: Synthesis of N-(3-pyridinylmethyl)guanidine Sulfate

Note: This protocol is adapted from standard guanylation procedures using S-methylisothiourea.[1]

Reagents:

  • 3-(Aminomethyl)pyridine (3-Picolylamine)[1]

  • S-Methylisothiourea sulfate (2:1 salt)[1]

  • Solvent: Water or Ethanol/Water mixture[1]

Step-by-Step Methodology:

  • Preparation: Dissolve S-methylisothiourea sulfate (10 mmol) in distilled water (20 mL).

  • Addition: Add 3-(aminomethyl)pyridine (20 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 3–6 hours.

    • Monitoring: Evolution of methyl mercaptan (MeSH) gas indicates reaction progress.[1] CAUTION: Perform in a well-ventilated fume hood with a bleach trap for MeSH.

  • Isolation: Cool the solution to room temperature.

  • Crystallization: Concentrate the solvent under reduced pressure. Add cold ethanol to precipitate the sulfate salt.[1]

  • Purification: Recrystallize from water/ethanol to yield white crystalline N-(3-pyridinylmethyl)guanidine sulfate.

Protocol B: Quality Control (QC) Parameters

To ensure the integrity of the building block before use in library synthesis:

  • 1H NMR (D2O): Look for Pyridine protons (singlet at ~8.5 ppm, doublets at ~8.4/7.8 ppm) and the methylene bridge (singlet at ~4.5 ppm).[1] The guanidine protons exchange with D2O and may not be visible.[1]

  • Elemental Analysis: Confirm the C:N:S ratio matches the sulfate salt stoichiometry (often hemi-sulfate or mono-sulfate depending on isolation pH).

References

  • Cragoe, E. J., et al. (1985).[1] 1-Acyl-3-pyridylmethylguanidine and their use as anti-hypertensives. Patent EP0116628A4.[1][4][5][6] Link

  • Berlinck, R. G., et al. (2008).[1] The chemistry and biology of guanidine natural products. Natural Product Reports. Link

  • Katritzky, A. R. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier Science.[1] (General reference for Pyridine/Guanidine reactivity).

  • PubChem Compound Summary. (2025). N-(3-pyridinylmethyl)guanidine sulfate. National Center for Biotechnology Information.[1] Link

Sources

Foundational

Literature review of guanidine sulfate salts in biological systems

This guide provides a technical analysis of Guanidine Sulfate, focusing on its unique position within the Hofmeister series and its consequent biological effects. Unlike its ubiquitous counterpart Guanidine Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Guanidine Sulfate, focusing on its unique position within the Hofmeister series and its consequent biological effects. Unlike its ubiquitous counterpart Guanidine Hydrochloride (GdnHCl), Guanidine Sulfate exhibits distinct physicochemical properties—often acting as a protein stabilizer rather than a denaturant—making it a specialized tool in bioprocessing and structural biology.

Physicochemical Identity, Protein Interaction Mechanisms, and Safety Protocols

Executive Summary

Guanidine Sulfate (CAS 594-14-9) represents a physicochemical paradox in biological thermodynamics. While the guanidinium cation (


) is a potent chaotrope known for solubilizing hydrophobic residues and denaturing proteins, the sulfate anion (

) is a strong kosmotrope that stabilizes water structure and promotes protein folding.[1] In Guanidine Sulfate, these opposing forces create a "neutralizing" effect, often resulting in net protein stabilization or significantly attenuated denaturation profiles compared to Guanidine Hydrochloride. This guide details the mechanistic basis of this interaction, its applications in refolding workflows, and essential safety protocols.

Part 1: The Physicochemical Paradox (Hofmeister Series)

To understand the biological behavior of Guanidine Sulfate, one must analyze it through the lens of the Hofmeister Series, which ranks ions by their ability to salt-in (solubilize/denature) or salt-out (precipitate/stabilize) proteins.

The Antagonistic Ion Effect

In a solution of Guanidine Hydrochloride, both ions (


 and 

) favor denaturation or are neutral. In Guanidine Sulfate, the ions exert opposing thermodynamic pressures on the protein-solvent interface.
  • Guanidinium (

    
    ):  Preferentially binds to the protein backbone and hydrophobic side chains, displacing water and lowering the energy of the unfolded state (Chaotropic).
    
  • Sulfate (

    
    ):  Is strongly excluded from the protein surface due to its high charge density. This "preferential exclusion" forces the protein to minimize its surface area, favoring the compact, native folded state (Kosmotropic).
    
Visualization: Hofmeister Series Positioning

Hofmeister cluster_anions Anion Series (Counter-ions) cluster_cations Cation Series Sulfate Sulfate (SO4 2-) Strong Kosmotrope (Stabilizing) Chloride Chloride (Cl -) Neutral/Weak Chaotrope Thiocyanate Thiocyanate (SCN -) Strong Chaotrope (Denaturing) Guanidinium Guanidinium (Gdm+) Strong Chaotrope (Denaturing) Guanidinium->Sulfate Forms Gdn2SO4 (Antagonistic Effect) Guanidinium->Chloride Forms GdnHCl (Synergistic Denaturation)

Figure 1: The Hofmeister Series illustrates the opposing thermodynamic forces within Guanidine Sulfate. While GdnHCl combines a chaotrope with a neutral anion, Gdn2SO4 pairs a chaotrope with a stabilizing kosmotrope.

Part 2: Biological Interaction Mechanisms

Protein Stabilization vs. Denaturation

Research indicates that Guanidine Sulfate does not follow the linear free-energy relationship of unfolding seen with GdnHCl. In many cases, such as with Bovine Serum Albumin (BSA), Gdn2SO4 acts as a stabilizer at lower concentrations.

ParameterGuanidine Hydrochloride (GdnHCl)Guanidine Sulfate (Gdn2SO4)
Primary Mechanism Preferential Binding (Direct interaction)Preferential Hydration (Exclusion)
Water Structure Disrupts H-bonding networksEnhances H-bonding (Kosmotropic)
Net Effect on Proteins Unfolding / DenaturationStabilization / Partial Unfolding
Solubility Limit Extremely High (~8 M)High, but lower than HCl
Ionic Strength 1:1 Electrolyte2:1 Electrolyte (Higher Ionic Strength)
Mechanism of Action: Preferential Hydration

The stabilizing effect of the sulfate ion is driven by preferential hydration . Because the sulfate ion is strongly hydrated, it is excluded from the immediate vicinity of the protein surface. This creates a chemical potential gradient that forces the protein to minimize its solvent-accessible surface area (SASA), effectively "squeezing" it into its native, folded conformation.

Mechanism Native Native Protein (Compact State) Unfolded Unfolded Protein (Expanded Surface Area) Gdm Guanidinium Ions (Gdm+) Attempt to bind backbone Gdm->Unfolded Stabilizes Unfolded State Sulfate Sulfate Ions (SO4 2-) Excluded from surface Sulfate->Gdm Antagonizes Denaturing Effect Water Bulk Water Structured by Sulfate Sulfate->Water Increases Surface Tension Water->Native Favors Compact State (Preferential Hydration)

Figure 2: Mechanistic pathway showing how Sulfate ions increase solvent surface tension, counteracting the unfolding pressure exerted by Guanidinium ions.

Part 3: Toxicology and Metabolic Fate

While useful in vitro, Guanidine Sulfate presents specific toxicological challenges in vivo.

Toxicity Profile
  • Acute Toxicity: Like other guanidine salts, the sulfate form is toxic by ingestion. The free guanidinium cation can block potassium channels and interfere with neuromuscular transmission.

  • Respiratory Hazard: Specific to the sulfate salt is the risk of pneumoconiosis upon chronic inhalation of dust.[2] The salt's crystalline nature allows it to penetrate deep into the lungs (particles < 0.5 micron).

  • Metabolic Fate: Mammals lack specific enzymes to degrade the guanidinium moiety efficiently. It is primarily excreted unchanged by the kidneys. However, certain cyanobacteria possess guanidine hydrolase (GdmH), allowing them to utilize it as a nitrogen source.[3]

Safety Data Summary
  • Signal Word: Warning / Toxic.

  • Target Organs: CNS, Kidneys, Respiratory System.

  • LD50 (Oral, Rat): Data varies, generally < 500 mg/kg (inferred from GdnHCl and general guanidine toxicity).

  • Handling: Requires N95 respiratory protection to prevent inhalation of sulfate aerosols.

Part 4: Applications in Bioprocessing

Refolding of Inclusion Bodies

Guanidine Sulfate is particularly valuable in "intermediate" refolding steps.

  • The Problem: Diluting a protein directly from 6M GdnHCl to buffer often causes precipitation because the denaturant is removed too quickly.

  • The Solution: Exchanging into Guanidine Sulfate maintains high ionic strength (preventing aggregation) while introducing a stabilizing kosmotropic force, guiding the protein toward its native state before final buffer exchange.

Crystallography

The sulfate ion is a common precipitant in protein crystallography. Using Guanidine Sulfate allows researchers to introduce the guanidinium ion (for specific side-chain interactions) without triggering total unfolding, potentially trapping unique conformational states.

Part 5: Experimental Protocols

Protocol 5.1: Preparation of 2M Guanidine Sulfate Stock

Note: Guanidine Sulfate has different solubility and molecular weight considerations than the Hydrochloride salt.

Reagents:

  • Guanidine Sulfate (Solid, CAS 594-14-9), MW ≈ 216.2 g/mol (for the 2:1 salt).[1]

  • Milli-Q Water.

  • 0.22 µm Filter unit.

Procedure:

  • Calculation: For 100 mL of 2M solution, weigh 43.24 g of Guanidine Sulfate (assuming Bis-guanidinium sulfate form).

    • Critical Check: Verify the specific salt form on your container. Some vendors supply the 1:1 salt (MW ~157 g/mol ). The 2:1 salt is standard.

  • Dissolution: Add solid to ~70 mL of Milli-Q water. Stir vigorously. This process is endothermic (absorbs heat); the solution will cool, slowing dissolution.

  • Heating: Gently warm the solution to 35°C to speed up dissolution. Do not exceed 50°C to prevent hydrolysis to urea.

  • Adjustment: Adjust volume to 100 mL.

  • Filtration: Filter through a 0.22 µm membrane to remove insoluble dust/particulates (crucial for optical spectroscopy).

Protocol 5.2: Differential Stability Assay (NanoDSF)

This protocol validates whether Gdn2SO4 acts as a stabilizer or denaturant for your specific target protein.

  • Sample Prep: Prepare Protein X at 1 mg/mL in two buffers:

    • Buffer A: 20 mM HEPES, 150 mM NaCl (Control).

    • Buffer B: 20 mM HEPES, 1M Guanidine Sulfate.

    • Buffer C: 20 mM HEPES, 1M Guanidine Hydrochloride.

  • Ramp: Subject samples to a thermal ramp (20°C to 95°C at 1°C/min).

  • Readout: Monitor Intrinsic Tryptophan Fluorescence (330nm/350nm ratio).

  • Analysis:

    • If

      
      , the sulfate anion is mitigating the guanidinium's denaturation.
      
    • If

      
      , the salt is stabilizing the native state relative to the chloride condition.
      

References

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts.[4] Biochemistry, 23(25), 5924-5929. Link

    • Key Finding: Establishes the preferential hydration mechanism of Guanidine Sulfate compared to the binding mechanism of GdnHCl.
  • Dempsey, C. E., et al. (2011). Reversal of the Hofmeister Series: The effect of guanidinium sulfate on protein stability. Biophysical Chemistry. Context: Discusses the non-monotonic stability effects.
  • Santa Cruz Biotechnology. (n.d.). Guanidine Sulfate Safety Data Sheet. Link

    • Source for toxicity and handling data.[5]

  • Mason, P. E., et al. (2007). The structure of the guanidinium ion in solution. Journal of the American Chemical Society. Link

    • Provides structural basis for the cation's chaotropic n
  • Sigma-Aldrich. (2023). Product Specification: Guanidine Sulfate (CAS 594-14-9).[1][6][7] Link

    • Verification of molecular weight and salt stoichiometry.

Sources

Exploratory

Safety data sheet (SDS) and hazard classification for N-(3-pyridinylmethyl)guanidine sulfate

An In-depth Technical Guide to the Safe Handling and Hazard Classification of N-(3-pyridinylmethyl)guanidine sulfate For Researchers, Scientists, and Drug Development Professionals Introduction N-(3-pyridinylmethyl)guani...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Hazard Classification of N-(3-pyridinylmethyl)guanidine sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-pyridinylmethyl)guanidine sulfate is a solid organic compound with the molecular formula C7H12N4O4S. Its structure, incorporating both a pyridine ring and a guanidine functional group, makes it a molecule of interest in various research and development settings, potentially as a building block in medicinal chemistry or as a pharmacological tool. The presence of these distinct chemical moieties dictates its reactivity, physical properties, and, most critically, its toxicological and hazard profile.

This guide provides an in-depth analysis of the safety data and hazard classification for N-(3-pyridinylmethyl)guanidine sulfate. Moving beyond a simple data sheet, this document aims to provide researchers with the scientific rationale behind the safety protocols, enabling a proactive and informed approach to risk mitigation in the laboratory.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is essential for its safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
CAS Number 72357-67-6[1]
Molecular Formula C7H12N4O4S[1]
Molecular Weight 248.26 g/mol [1]
Physical State Solid[1]
Purity Typically ≥95%[1]
IUPAC Name 2-(pyridin-3-ylmethyl)guanidine;sulfuric acid[1]
Storage Temperature Room Temperature

Section 2: GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. N-(3-pyridinylmethyl)guanidine sulfate is classified as follows:

GHS ElementClassificationDetailsSource
Pictogram GHS07: Exclamation Mark[1]
Signal Word Warning [1]
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501(Selected for brevity; full list in source)[1]
Scientific Rationale for Classification

The observed irritant properties of N-(3-pyridinylmethyl)guanidine sulfate are a logical consequence of its chemical structure, which combines the hazardous characteristics of its core components: pyridine and guanidine.

  • Contribution of the Pyridine Moiety: Pyridine and its derivatives are known to be irritants. Pyridine can cause chemical burns on skin contact, and its vapors are irritating to the eyes and respiratory tract[2][3]. Prolonged or repeated exposure to pyridine-containing compounds can lead to more severe systemic effects, including potential damage to the liver and kidneys[2][4]. The pyridine ring in the molecule is a key contributor to its potential for causing skin, eye, and respiratory irritation.

  • Contribution of the Guanidine Moiety: Guanidine is a strong base and its salts, such as guanidine hydrochloride and guanidine sulfate, are well-documented irritants[5][6][7]. They are classified as causing skin and serious eye irritation[6][7]. Guanidinium chloride, for instance, is categorized as Acute Toxicity Category 4 (oral and inhalation), and causes skin and eye irritation[8]. The guanidine group's basicity and ability to interact with biological membranes likely underlies its irritant effects.

Therefore, the GHS classification as an irritant (H315, H319, H335) is a well-supported assessment based on the synergistic hazardous properties of both the pyridine and guanidine functional groups present in the molecule.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The following protocols are based on a comprehensive risk assessment for handling a solid irritant compound.

Engineering Controls
  • Ventilation: All handling of N-(3-pyridinylmethyl)guanidine sulfate powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles[5]. The work area should have adequate ventilation to keep airborne concentrations to a minimum.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[9].

Personal Protective Equipment (PPE)

The selection of PPE is paramount to preventing skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations[9]. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and change them frequently, especially if contact with the substance occurs.

    • Lab Coat: A full-sleeved laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., an N95) should be used[5].

Section 4: Safe Handling, Storage, and Disposal

Handling Protocols
  • Avoid Dust Generation: As a solid, the primary risk during handling is the generation of airborne dust. Use spatulas and weighing paper carefully to minimize aerosolization. Do not pour the powder from a height.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[1][10]. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

  • Contamination: Take off any contaminated clothing immediately and wash it before reuse[1][5].

Storage Requirements
  • Container: Keep the container tightly closed and store it in a dry, well-ventilated place[1][9].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[4][9]. The basic guanidine group can react exothermically with acids, and the pyridine ring can be susceptible to oxidation.

Disposal

Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations. This should be done via an approved waste disposal plant[5]. Do not allow the product to enter drains[5].

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or a doctor.[1][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or a doctor if you feel unwell.[1]

Section 6: Experimental Workflow: Chemical Risk Assessment Protocol

A robust risk assessment is not a one-time event but a systematic process that must be undertaken before any new experiment involving a hazardous chemical.

Step-by-Step Protocol
  • Step 1: Hazard Identification:

    • Gather all available safety information. For this compound, review this guide and the supplier's SDS[1].

    • Identify the key hazards: Skin Irritant (H315), Serious Eye Irritant (H319), and Respiratory Irritant (H335). Note that it is a solid, so the primary exposure route during handling is inhalation of dust and dermal contact.

  • Step 2: Exposure Assessment:

    • Define the experimental procedure. How much material will be used? How will it be weighed and transferred? Will it be dissolved?

    • Identify all potential points of exposure for yourself and others in the lab. Consider weighing, transfer, reaction setup, work-up, and cleaning.

  • Step 3: Risk Characterization:

    • Evaluate the likelihood and severity of an adverse event. For example, weighing 10 mg on an analytical balance has a lower risk of significant exposure than handling 100 g in an open vessel.

    • Determine if the standard controls (fume hood, gloves, goggles) are sufficient.

  • Step 4: Control Measure Implementation:

    • Based on the risk characterization, select and implement appropriate control measures.

    • Example: For weighing the solid, the control would be: "Weigh N-(3-pyridinylmethyl)guanidine sulfate inside a chemical fume hood on a tared weigh paper. Use a micro-spatula to minimize dust. Wear nitrile gloves, a lab coat, and chemical safety goggles."

  • Step 5: Review and Documentation:

    • Document the risk assessment. This is often a formal requirement by institutional safety committees.

    • Review the assessment if the experimental procedure changes significantly (e.g., scaling up the reaction).

Visualization of the Risk Assessment Workflow

RiskAssessmentWorkflow cluster_main Chemical Risk Assessment Workflow A Step 1: Identify Hazards - Review SDS & Literature - List H-Statements (H315, H319, H335) - Note Physical Form (Solid Dust) B Step 2: Assess Exposure - Define Procedure (Weighing, Transfer) - Identify Potential Release Points - Determine Quantities Used A->B Input for C Step 3: Characterize Risk - Evaluate Likelihood vs. Severity - Is Exposure Potential Low, Med, High? B->C Input for D Step 4: Implement Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles) - Administrative (SOPs) C->D Determines Decision Are Controls Sufficient? C->Decision E Step 5: Review & Document - Record Assessment - Re-evaluate if Procedure Changes D->E Finalize F Proceed with Experiment E->F Approval Decision->B No, Re-assess Procedure Decision->D Yes

Caption: Workflow for conducting a chemical-specific risk assessment.

References

  • Pyridine - Wikipedia. (n.d.).
  • Pyridine: incident management - GOV.UK. (2015, October 15).
  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. (n.d.).
  • Guanidine SDS, 113-00-8 Safety Data Sheets - ECHEMI. (n.d.).
  • N-(3-pyridinylmethyl)guanidine sulfate - Fluorochem. (n.d.).
  • SAFETY DATA SHEET. (2025, May 1).
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024, June 26).
  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.).
  • N-(3-pyridinylmethyl)guanidine sulfate | 108833-95-0 - Sigma-Aldrich. (n.d.).
  • 108833-95-0|N-(3-Pyridinylmethyl)guanidine sulfate|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 13).
  • SAFETY DATA SHEET Guanidine Hydrochloride Formulation - Merck.com. (2025, December 6).
  • Guanidine - American Chemical Society. (2020, July 20).
  • N-(3-pyridinylmethyl)guanidine sulfate | 108833-95-0 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.).
  • Material Safety Data Sheet - Guanidine sulfate, 99% - Cole-Parmer. (n.d.).
  • Guanidine sulfate salt - Santa Cruz Biotechnology. (n.d.).
  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.).

Sources

Foundational

The Chloronicotinyl-Guanidine Nexus: Discovery and Engineering of N-(3-pyridinylmethyl)guanidine Analogs

Executive Summary & Core Definition N-(3-pyridinylmethyl)guanidine represents the foundational pharmacophore of the neonicotinoid class of insecticides, the most commercially significant agrochemical discovery of the lat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Definition

N-(3-pyridinylmethyl)guanidine represents the foundational pharmacophore of the neonicotinoid class of insecticides, the most commercially significant agrochemical discovery of the late 20th century. This scaffold creates a bridge between natural cholinergic alkaloids (like nicotine) and synthetic, highly selective insect neurotoxins.

Technically, this structure combines two critical domains:

  • The Anchor: A 3-pyridinylmethyl group (often chlorinated at the 6-position) which mimics the acetylcholine quaternary ammonium via a cation-π interaction.

  • The Effector: A guanidine or amidine tail (often functionalized with electron-withdrawing groups like

    
     or 
    
    
    
    ) that confers metabolic stability and high affinity for the insect nicotinic acetylcholine receptor (nAChR).

This guide details the transition from unstable nitromethylene heterocycles to the robust guanidine analogs that birthed blockbuster compounds like Imidacloprid and Acetamiprid .

Historical Genesis: The Kagabu Pivot

The discovery of N-(3-pyridinylmethyl)guanidine analogs was not a linear evolution but a radical "scaffold hop" orchestrated primarily by Dr. Shinzo Kagabu (Nihon Tokushu Noyaku Seizo K.K., now Bayer) in the 1980s.

The Problem: Nithiazine’s Instability

In the 1970s, Shell Development Co. discovered Nithiazine , a nitromethylene heterocycle with potent insecticidal activity but fatal photolability. It degraded rapidly in sunlight, rendering it useless for crop protection.

The Solution: The Guanidine Shift

Kagabu’s team hypothesized that the instability lay in the nitromethylene exocyclic double bond. They executed a series of bioisosteric replacements:

  • Ring Fission/Modification: They explored opening the heterocyclic ring, leading to acyclic guanidines.

  • The "Tip" Modification: Replacing the nitromethylene (

    
    ) with a nitroimino (
    
    
    
    ) or cyanoimino (
    
    
    ) group. This created the guanidine core, dramatically increasing photostability while retaining electronegativity.
  • The Pyridine Optimization: Concurrently, they discovered that replacing the benzyl group of early prototypes with a 6-chloro-3-pyridinylmethyl group increased binding affinity by orders of magnitude.

Evolution Diagram (DOT)

NeonicotinoidEvolution Nicotine Nicotine (Natural Lead) Nithiazine Nithiazine (Shell, 1970s) Unstable Nitromethylene Nicotine->Nithiazine Bioisosteric Replacement Intermediate Scaffold Hop: Nitromethylene -> Nitroguanidine Nithiazine->Intermediate Stabilization Imidacloprid Imidacloprid (Bayer, 1985) Cyclic N-nitroguanidine Intermediate->Imidacloprid + 6-Cl-3-pyridinylmethyl + Cyclic Bridge Acetamiprid Acetamiprid (Nippon Soda) Acyclic N-cyanoguanidine Intermediate->Acetamiprid + 6-Cl-3-pyridinylmethyl + Acyclic Methyl

Caption: The structural evolution from natural alkaloids to stable synthetic guanidine analogs.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The potency of N-(3-pyridinylmethyl)guanidine analogs relies on a strict set of structural rules.

The Pyridine "Anchor"

The 3-pyridinylmethyl moiety is non-negotiable for high affinity.

  • Nitrogen Position: The nitrogen must be in the 3-position relative to the methylene bridge. This aligns perfectly with the Trp-147 residue in the AChBP (Acetylcholine Binding Protein) model.

  • 6-Chloro Substitution: Adding a chlorine atom at the 6-position (as in Imidacloprid) fills a hydrophobic sub-pocket and reduces metabolic oxidation, increasing potency by ~100x compared to the unsubstituted pyridine.

The Guanidine "Warhead"

The guanidine nitrogen acts as the hydrogen bond donor/acceptor system.

  • Electron Withdrawal: The terminal nitrogen must bear a strong electron-withdrawing group (EWG).

    • Nitro (

      
      ):  Used in Imidacloprid, Dinotefuran.
      
    • Cyano (

      
      ):  Used in Acetamiprid, Thiacloprid.
      
  • Ionization: Unlike nicotine (which is protonated at physiological pH), these guanidine analogs are non-ionized . This allows them to cross the insect blood-brain barrier (ion barrier) but prevents them from binding strongly to mammalian nAChRs, which require a cationic charge. This is the basis of their selective toxicity.

SAR Summary Table
Structural DomainOptimal SubstituentMechanistic Role
Aryl Group 6-Chloro-3-pyridinyl

-stacking & Hydrophobic interaction
Linker Methylene (

)
Spacing (approx. 5.9 Å from aryl center to N)
Guanidine Core N-Nitro or N-CyanoH-bonding tip; Ensures non-ionized state
N-Substituent Methyl or Cyclic BridgeSteric fit; Prevents metabolic N-dealkylation

Experimental Protocol: Synthesis of an Acyclic Guanidine Analog

Objective: Synthesis of N-cyano-N'-methyl-N"-(6-chloro-3-pyridinylmethyl)guanidine (Acetamiprid analog). Safety Warning: Pyridine derivatives are toxic. Cyanamide reagents are hazardous. Perform all steps in a fume hood.

Phase 1: Preparation of the Electrophile

Reagents: 2-Chloro-5-(chloromethyl)pyridine (CCMP), Acetonitrile.

  • CCMP is the universal precursor for this class. It is commercially available or synthesized via chlorination of 6-chloronicotinyl alcohol.

Phase 2: The Guanylation Reaction

This protocol uses a "one-pot" displacement approach.

Reagents:

  • N-methyl-N'-cyanoacetamidine (or dimethyl N-cyanodithioiminocarbonate for alternative routes)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Activation: Dissolve N-methyl-N'-cyanoacetamidine (1.0 eq) in anhydrous MeCN. Add

    
     (1.2 eq) and stir at room temperature for 30 minutes to generate the nucleophilic species.
    
  • Coupling: Dropwise add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in MeCN over 20 minutes.

  • Reflux: Heat the mixture to 80°C (reflux) for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for CCMP (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a viscous oil.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent:

    
     95:5).
    

Yield Expectation: 75-85%. Validation:


-NMR should show the characteristic methylene singlet at 

ppm and the pyridine ring protons.
Synthesis Logic Diagram (DOT)

SynthesisProtocol CCMP 2-Chloro-5-(chloromethyl)pyridine (Electrophile) Complex Reaction Matrix: Solvent: MeCN, Base: K2CO3 Temp: 80°C, Time: 5h CCMP->Complex Amidine N-methyl-N'-cyanoacetamidine (Nucleophile) Amidine->Complex Product N-(6-chloro-3-pyridinylmethyl) -N'-cyano-N''-methylguanidine (Acetamiprid Analog) Complex->Product Nucleophilic Substitution

Caption: Convergent synthesis route for acyclic chloronicotinyl guanidines.

Mechanism of Action: The "Electronegative Tip"

The biological success of these analogs rests on their ability to distinguish between insect and mammalian receptors.

  • Insect nAChR: The receptor binding pocket contains a cationic sub-site (likely Arg or Lys residues). The highly electronegative nitro/cyano oxygen or nitrogen on the guanidine tip forms a strong interaction here.[1]

  • Mammalian nAChR: The vertebrate receptor pocket is designed for the cationic ammonium head of acetylcholine. Because the N-(3-pyridinylmethyl)guanidine analogs are electroneutral (due to the electron-withdrawing effect of the

    
     group pulling density from the guanidine nitrogens), they bind poorly to mammalian receptors.
    

Key Insight: This "selectivity by ionization state" is the primary reason these compounds are safe for mammals (low toxicity) but lethal to insects.

References

  • Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives." Reviews in Toxicology, 1(1), 75-129. Link(Note: Linked to 2011 retrospective by same author)

  • Tomizawa, M., & Casida, J. E. (2003). "Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors." Annual Review of Entomology, 48, 339-364. Link

  • Yamamoto, I., & Casida, J. E. (1999). "Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor."[2] Springer-Verlag Tokyo. Link

  • Jeschke, P., & Nauen, R. (2008). "Neonicotinoids: from zero to hero in insecticide chemistry." Pest Management Science, 64(11), 1084-1098. Link

  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906-913. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvation Strategies for N-(3-pyridinylmethyl)guanidine Sulfate

This Application Note is designed to provide a comprehensive technical guide for researchers working with N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0).[1][2] It addresses the physicochemical challenges of di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for researchers working with N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0).[1][2] It addresses the physicochemical challenges of dissolving this specific salt form and provides validated protocols for preparing stable stock solutions.

Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate is a highly polar, ionic salt composed of a basic guanidine moiety and a sulfate counterion.[1][2] Unlike its free base or urea-derivative counterparts (e.g., PNU-282987), the sulfate salt exhibits distinct solubility characteristics driven by high lattice energy and hydrophilicity.[1][2]

Key Findings:

  • Optimal Solvent: Deionized Water (Milli-Q) or 0.9% Saline.[1][2]

  • Secondary Solvent: Dimethyl Sulfoxide (DMSO) for high-concentration organic stocks.[1][2]

  • Contraindicated Solvents: Ethanol (poor solubility due to sulfate nature), Chloroform, Hexane.[1][2]

  • Critical Handling: The compound is hygroscopic; store desiccated at room temperature.[1]

Physicochemical Analysis & Solubility Logic

To determine the optimal solvent, we must analyze the structural components of the molecule:

  • The Cation (N-(3-pyridinylmethyl)guanidinium): Contains a pyridine ring (moderately polar) and a guanidine group.[1][2] Guanidines are strong bases (pKa ~12–13) and are fully protonated at physiological pH.[1][3]

  • The Anion (Sulfate): A divalent, highly hydrophilic anion.[1] Sulfate salts generally show excellent water solubility but poor solubility in alcohols (ethanol/methanol) compared to chloride or hydrochloride salts.[1]

Solubility Matrix
SolventSolubility RatingSuitabilityMechanism
Water (pH 6-7) Excellent (>50 mM)Primary Choice Ionic dissociation of sulfate and protonated guanidine.[1][2]
PBS (pH 7.4) Good In Vivo / Cell CultureHigh ionic strength may slightly reduce saturation limit compared to pure water.[1]
DMSO High (>100 mM)Cryo-stockHigh dielectric constant dissolves the organic cation effectively.[1][2]
Ethanol Poor Not RecommendedSulfates precipitate in alcohols; "salting out" effect.[1]
DMF Moderate AlternativeUseful only if DMSO is contraindicated.[1]

Protocol: Preparation of Stock Solutions

Materials Required[1][2][4][5][6]
  • Compound: N-(3-pyridinylmethyl)guanidine sulfate (Wait for room temperature equilibration before opening).

  • Solvent: Sterile Water for Injection (WFI) or Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1][2]

  • Equipment: Vortex mixer, Analytical balance (0.01 mg precision), 0.22 µm PVDF syringe filters.

Workflow A: Aqueous Stock (Preferred for Immediate Use)

Target Concentration: 10 mM[1][2]

  • Weighing: Weigh 2.48 mg of N-(3-pyridinylmethyl)guanidine sulfate (MW ~248.26 g/mol ).

  • Solvation: Add 1.0 mL of sterile distilled water.

  • Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Note: If particles persist, sonicate for 2 minutes at 25°C.

  • Filtration: Syringe filter through a 0.22 µm PES or PVDF membrane to sterilize.[1]

  • Storage: Aqueous stocks are prone to hydrolysis over long periods.[1] Use fresh or store at -20°C for <1 month.

Workflow B: DMSO Stock (Preferred for Long-Term Storage)

Target Concentration: 50 mM[1][2]

  • Weighing: Weigh 12.41 mg of the compound.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex until fully dissolved.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for >6 months.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for solvent selection based on your downstream application (In Vitro vs. In Vivo).

Solvent_Selection Start Start: N-(3-pyridinylmethyl) guanidine sulfate App_Check Determine Application Start->App_Check In_Vivo In Vivo / Animal Study App_Check->In_Vivo Animal Models In_Vitro In Vitro / Cell Culture App_Check->In_Vitro Cell Assays Water_Route Solvent: Sterile Saline or Water (Avoid DMSO if possible) In_Vivo->Water_Route DMSO_Route Solvent: 100% DMSO Stock (Dilute >1:1000 in media) In_Vitro->DMSO_Route Solubility_Check Visual Check: Clear Solution? Water_Route->Solubility_Check DMSO_Route->Solubility_Check Success Proceed to Filtration (0.22 µm) Solubility_Check->Success Yes Fail Troubleshoot: 1. Sonicate 2. Warm to 37°C 3. Check pH Solubility_Check->Fail No (Precipitate) Fail->DMSO_Route Switch to DMSO (if Water failed)

Caption: Decision tree for selecting the optimal solvent based on experimental constraints. Green nodes indicate successful pathways.

Critical Considerations & Troubleshooting

The "Sulfate" Factor

Researchers often substitute salt forms (e.g., using a Hydrochloride protocol for a Sulfate salt).[1] Do not do this.

  • Issue: Sulfate salts are often less soluble in ethanol than HCl salts.[1]

  • Consequence: If you attempt to dissolve this in 100% Ethanol, you will likely observe a fine white precipitate.[1]

  • Solution: Always use Water or DMSO as the primary solvent.[1]

pH Stability

Guanidines are basic.[1][3][4] When dissolved in unbuffered water, the pH may drift basic.[1]

  • Recommendation: For sensitive enzymatic assays, dissolve in 100 mM PBS or HEPES (pH 7.4) rather than unbuffered water to maintain protonation state.[1]

Storage
  • Hygroscopicity: Guanidine salts attract water.[1] Keep the solid vial tightly sealed with desiccant.[1]

  • Freeze-Thaw: Limit DMSO stocks to max 3 freeze-thaw cycles.

References

  • Sigma-Aldrich. Product Specification: N-(3-pyridinylmethyl)guanidine sulfate (CAS 108833-95-0).[1][2][5] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108833-95-0.[1][2] Retrieved from [1][2]

  • Bayer, T. et al. Synthesis and Pharmacology of Nicotinic Ligands.[1] Journal of Medicinal Chemistry.[1] (General reference for guanidine nAChR ligands).

  • Fluorochem. Chemical Safety Data Sheet: N-(3-pyridinylmethyl)guanidine sulfate.[1][2] Retrieved from [1][2]

(Note: Specific solubility data for this exact CAS is derived from the chemical properties of the guanidine-sulfate class as exact literature values are proprietary/sparse. The protocols above are standard best practices for this chemical family.)

Sources

Application

Application Note: Step-by-Step Recrystallization Methods for Purifying Guanidine Sulfate Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Guanidinium salts, including guanidinium sulfate and its derivatives, are fundamental compounds in biochemical research and pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinium salts, including guanidinium sulfate and its derivatives, are fundamental compounds in biochemical research and pharmaceutical development, often utilized for their chaotropic properties in studying protein dynamics.[1] The purity of these compounds is paramount for reproducible and accurate experimental outcomes. Recrystallization stands as the most crucial and accessible method for the purification of these nonvolatile organic solids.[2] This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for the recrystallization of guanidine sulfate and its derivatives. It moves beyond a simple list of steps to explain the underlying scientific principles, offering researchers the flexibility to adapt these methods for novel derivatives. Protocols for single-solvent, anti-solvent, and advanced two-phase systems are detailed, alongside a troubleshooting guide to address common challenges.

Part 1: Foundational Principles of Recrystallization for Guanidinium Salts

The Core Principle: Temperature-Dependent Solubility

The efficacy of recrystallization hinges on a fundamental physicochemical property: the solubility of a compound in a given solvent changes significantly with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, typically near the solvent's boiling point.[3] As a hot, saturated solution is allowed to cool, the solubility of the compound decreases, leading to a supersaturated state from which the compound crystallizes. Well-formed crystals tend to exclude impurities from their lattice structure, leaving them behind in the cooled solvent (the "mother liquor").[2]

Solvent Selection: The Most Critical Decision

The choice of solvent is the single most important variable in a successful recrystallization. For guanidinium salts, which are ionic and highly polar, the principle of "like dissolves like" dictates the use of polar solvents.

Key Solvent Characteristics:

  • High Temperature Coefficient: The compound should be significantly more soluble when the solvent is hot compared to when it is cold.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

Guanidinium sulfate itself is highly soluble in water but has negligible solubility in less polar organic solvents like ethanol and acetone.[1][5] This makes water an excellent starting point for single-solvent recrystallization, while ethanol is a prime candidate for use as an anti-solvent.

Solvent Guanidine Sulfate Solubility Primary Use Case Source(s)
WaterHighly SolublePrimary recrystallization solvent[1][5][6][7]
EthanolInsoluble / Slightly SolubleAnti-solvent; washing solvent[1][5][8]
AcetoneInsolubleAnti-solvent; washing solvent[1][6]
Diethyl EtherInsolubleWashing solvent[1][6]
Dimethyl Sulfoxide (DMSO)High SolubilityPotential primary solvent for derivatives[9]
N,N-Dimethylformamide (DMF)High SolubilityPotential primary solvent for derivatives[9]

Table 1: Solubility characteristics and applications of common solvents for Guanidine Sulfate.

The Mechanism: From Dissolution to Pure Crystals

Recrystallization is a process of controlled precipitation. Slow cooling is paramount as it allows for the selective process of crystal nucleation and growth. Rapid cooling or crashing the product out of solution can trap solvent and impurities within the crystal lattice, defeating the purpose of the purification.

Part 2: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization from an Aqueous Solution

This method is the first choice for guanidinium salts that exhibit a significant difference in solubility in water between hot and cold conditions.

Methodology:

  • Dissolution: Place the impure guanidine sulfate derivative into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid has just completely dissolved. Causality: Using the minimum volume of hot solvent is crucial to maximize yield, as it ensures the solution will become saturated upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic byproducts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water, followed by a wash with a cold, non-polar solvent in which the compound is insoluble (e.g., ethanol or acetone) to help displace the water.[8][10] Causality: Washing with a cold solvent removes any adhering mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass for further air-drying or dry them in a vacuum oven at a temperature well below the compound's decomposition point.

Workflow for Single-Solvent Recrystallization

G start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Standard workflow for purifying solids via single-solvent recrystallization.

Protocol 2: Anti-Solvent Recrystallization

This method is ideal for compounds that are highly soluble in a primary solvent (like water) even at low temperatures, making recovery difficult. An "anti-solvent" is a secondary solvent in which the compound is insoluble and which is miscible with the primary solvent.[11]

Methodology (Example: Water/Ethanol System):

  • Dissolution: Dissolve the impure compound in the absolute minimum amount of hot (or even room temperature) deionized water in an Erlenmeyer flask.

  • Anti-Solvent Addition: While stirring the solution, slowly add ethanol dropwise. Continue adding ethanol until you observe persistent cloudiness (turbidity), which indicates the solution is saturated. If too much anti-solvent is added and the product precipitates out, add a few drops of hot water to redissolve it.

  • Cooling and Crystallization: Allow the now-saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collection and Drying: Collect, wash (with a cold mixture of the solvent/anti-solvent, or pure anti-solvent), and dry the crystals as described in Protocol 1.

Workflow for Anti-Solvent Recrystallization

G start Start with Impure Solid dissolve Dissolve in Minimum Primary Solvent (e.g., Water) start->dissolve add_anti Add Anti-Solvent (e.g., Ethanol) until Turbid dissolve->add_anti cool Slow Cooling add_anti->cool collect Collect, Wash, and Dry Crystals cool->collect end_node Pure Crystals collect->end_node

Caption: The process flow for purification using the anti-solvent recrystallization technique.

Protocol 3: Advanced Two-Phase Recrystallization for Challenging Derivatives

For certain derivatives, impurities may have similar solubility profiles to the target compound, making simple recrystallization ineffective. A biphasic system can be used to partition impurities into an organic phase while the desired product remains in the aqueous phase for crystallization. This method is adapted from patented procedures for purifying specific guanidinium salts.[10]

Methodology (Example: Water/Ethyl Acetate System):

  • Dissolution in Biphasic System: In a flask equipped with a stirrer, combine the impure compound with water and an immiscible organic solvent like ethyl acetate. Heat the mixture to 60-75°C with vigorous stirring.[10] The goal is to dissolve the compound in the aqueous layer while organic-soluble impurities are extracted into the ethyl acetate layer.

  • Phase Separation: Transfer the hot mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer, which contains the dissolved product, into a clean Erlenmeyer flask.

  • Crystallization: Allow the aqueous solution to cool slowly to room temperature, followed by an ice bath, to induce crystallization.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Part 3: Process Validation and Troubleshooting

A successful recrystallization must be validated. The purity of the final product can be assessed by:

  • Melting Point Analysis: Pure crystalline solids have a sharp melting point range. For guanidine sulfate, a sharp decomposition temperature around 290-293°C is expected.[1]

  • Spectroscopy: Techniques like NMR and FT-IR can confirm the identity and purity of the compound.

  • Chromatography: HPLC is a highly sensitive method for detecting trace impurities.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very soluble even when cold.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal from a previous batch.- Slowly evaporate some of the solvent to increase concentration.- If using an anti-solvent system, add more anti-solvent.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Try a lower-boiling point solvent or a mixed solvent system.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling time/temp).- Ensure the minimum amount of solvent is used.- Ensure filtration apparatus is pre-heated for hot filtrations.- Increase cooling time or use a lower temperature bath (e.g., dry ice/acetone).
Colored Impurities Remain - Impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal adsorbs colored impurities. Use sparingly as it can also adsorb the product.

Table 2: A guide to troubleshooting common issues encountered during the recrystallization of guanidine sulfate derivatives.

References

  • Guanidine;sulf
  • guanidine sulf
  • RECRYSTALLIS
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Growth and characterization of Guanidine benzo
  • Recrystallization - University of California, Los Angeles.
  • CN1784381A - Method for crystallizing guanidinium salts - Google P
  • US2464247A - Preparation of guanidine sulfates - Google P
  • Guanidinium sulf
  • Guanidinium sulf
  • Solvent Choice - University of York.
  • Purifying by recrystallisation - RSC Educ
  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate - ResearchG

Sources

Method

Advanced HPLC Method Development for Highly Polar Basic APIs: A Comprehensive Guide to N-(3-pyridinylmethyl)guanidine Sulfate Analysis

Physicochemical Profiling & The Analytical Challenge Before injecting a sample into an HPLC system, a rigorous assessment of the analyte’s physicochemical properties is mandatory. Method development is not a trial-and-er...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Analytical Challenge

Before injecting a sample into an HPLC system, a rigorous assessment of the analyte’s physicochemical properties is mandatory. Method development is not a trial-and-error exercise; it is an applied physical chemistry discipline.

The target compound, N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) [1], presents a formidable analytical challenge due to its extreme polarity and dual basic centers.

The Causality of Chromatographic Failure on Standard C18

The molecule contains two ionizable moieties:

  • A Pyridine Ring (pKa ~5.2)

  • A Guanidine Group (pKa ~13.6)

Because the guanidine group has an exceptionally high pKa, it remains permanently protonated (positively charged) across the entire practical pH range of silica-based HPLC columns (pH 2.0 – 12.0).

If you attempt to analyze this compound using a standard Reversed-Phase (RP) C18 column, two phenomena will inevitably occur:

  • Zero Retention: The dense hydration shell surrounding the highly polar guanidinium cation prevents the molecule from partitioning into the hydrophobic C18 stationary phase. The analyte will elute at the void volume (

    
    ).
    
  • Severe Peak Tailing: Any minor retention that does occur will be driven by secondary electrostatic interactions between the positively charged guanidinium ion and negatively charged, residual unendcapped silanols on the silica matrix. This causes irreversible binding and asymmetric peak tailing.

To solve this, we must abandon standard RP-HPLC and manipulate the retention mechanism using either Hydrophilic Interaction Liquid Chromatography (HILIC) [2] or Ion-Pair Reversed-Phase Chromatography (IP-RP) .

Method Development Strategies: Causality and Selection

Workflow A N-(3-pyridinylmethyl)guanidine Sulfate Analysis B Assess Properties: LogP < 0, pKa1 ~5.2, pKa2 ~13.6 A->B C Standard RP-HPLC (C18) (Poor Retention, Tailing) B->C Initial Trial D Alternative Strategies C->D Fails E HILIC Mode (Amide / ZIC-HILIC) D->E F Ion-Pair RP-HPLC (Heptanesulfonate) D->F

Method Development Decision Tree for Highly Basic Polar Compounds

Strategy A: HILIC (Primary Recommendation)

HILIC is the gold standard for analyzing highly polar, basic compounds like guanidines [3].

  • The Mechanism: HILIC uses a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase adsorbs onto the polar stationary phase, creating an enriched aqueous pseudo-stationary layer. The polar guanidinium ion partitions out of the organic bulk flow and into this aqueous layer, achieving retention.

  • Why ZIC-HILIC? Zwitterionic (ZIC) phases contain a 1:1 ratio of positive and negative charges. This masks underlying silanols and provides a balanced electrostatic interaction, preventing the irreversible binding that plagues basic compounds.

Strategy B: Ion-Pair Reversed-Phase (Alternative for UV-only labs)

If HILIC is unavailable, IP-RP can force retention on a standard C18 column.

  • The Mechanism: An anionic surfactant, such as Sodium 1-Heptanesulfonate, is added to the mobile phase. The hydrophobic alkyl tail embeds into the C18 phase, while the negatively charged sulfonate head acts as a dynamic cation-exchanger. It forms an electrically neutral "ion-pair" with the positively charged guanidine, increasing the complex's overall hydrophobicity and allowing it to be retained by the C18 phase.

Mechanisms cluster_0 HILIC Mechanism cluster_1 Ion-Pair RP Mechanism H1 Aqueous Enriched Layer on Polar Phase H2 Analyte Partitioning (Hydrophilic) H1->H2 H3 Electrostatic / H-Bonding with Stationary Phase H2->H3 I1 Alkyl Sulfonate (IP Reagent) in Mobile Phase I2 Dynamic Modification of C18 (Hydrophobic Tail) I1->I2 I3 Electrostatic Interaction with Guanidinium Cation I2->I3

Comparative Retention Mechanisms: HILIC vs. Ion-Pair RP

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the method includes built-in System Suitability Testing (SST) criteria. If the SST fails, the system is not in a state of control, and sample data must be rejected.

Protocol A: ZIC-HILIC Method (LC-MS/MS & UV Compatible)

1. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 6.31 g of Ammonium Formate in 1.0 L of LC-MS grade water (100 mM). Adjust the pH to 3.0 using neat Formic Acid. Causality: A high buffer concentration (100 mM) is required in HILIC to disrupt secondary electrostatic interactions and ensure sharp peak shapes for guanidines.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: ZIC-HILIC (Zwitterionic), 150 mm x 4.6 mm, 3.5 µm.

  • Elution Mode: Isocratic, 75% Mobile Phase B / 25% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (targeting the pyridine chromophore) or ESI+ MS.

3. Self-Validation Execution (SST):

  • Inject a blank (75:25 ACN:Water) to confirm no carryover.

  • Inject the N-(3-pyridinylmethyl)guanidine sulfate standard (50 µg/mL) five times.

  • Pass Criteria: Retention Factor (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5; Peak Area %RSD
    
    
    2.0%.
Protocol B: Ion-Pair RP-HPLC Method (UV Only)

1. Mobile Phase Preparation:

  • Aqueous Buffer: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    , 20 mM) and 2.02 g of Sodium 1-Heptanesulfonate (10 mM) in 1.0 L of HPLC-grade water. Adjust pH to 3.0 with Phosphoric acid. Filter through a 0.22 µm membrane.
    
  • Premixed Mobile Phase: Mix 800 mL of the Aqueous Buffer with 200 mL of HPLC-grade Acetonitrile (80:20, v/v). Degas thoroughly.

2. Chromatographic Conditions:

  • Column: Fully end-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature improves mass transfer of the bulky ion-pair complex, reducing peak broadening.

  • Detection: UV at 260 nm.

3. Self-Validation Execution (SST):

  • Pass Criteria: Theoretical Plates (

    
    ) 
    
    
    
    5000; Resolution (
    
    
    ) from the void volume
    
    
    3.0.

Data Presentation: Comparative Method Analysis

The following tables summarize the quantitative parameters and self-validation metrics required to successfully execute and verify the analytical methods.

Table 1: Method Parameters Comparison
ParameterZIC-HILIC Method (Protocol A)Ion-Pair RP Method (Protocol B)
Primary Mechanism Hydrophilic PartitioningHydrophobic interaction of Ion-Pair
Stationary Phase Zwitterionic (Sulfobetaine)End-capped C18
Mobile Phase 75% ACN / 25% Buffer20% ACN / 80% Buffer + IP Reagent
Buffer System 100 mM Ammonium Formate (pH 3.0)20 mM

+ 10 mM Heptanesulfonate
LC-MS Compatibility Yes (Volatile buffer)No (Non-volatile salts & surfactants)
Column Equilibration Slow (~20-30 column volumes)Moderate (~15 column volumes)
Table 2: System Suitability Criteria (Self-Validation Metrics)
MetricTarget ThresholdCausality / Rationale for Threshold
Retention Factor (

)

2.0
Ensures analyte is sufficiently retained away from unretained void volume interferences.
Tailing Factor (

)

1.5
Validates that secondary silanol interactions are successfully suppressed.
Theoretical Plates (

)

5000
Confirms optimal column packing efficiency and mass transfer kinetics.
Injection Precision

2.0% RSD
Verifies autosampler accuracy and method reproducibility over 5 replicate injections.

Conclusion

The analysis of N-(3-pyridinylmethyl)guanidine sulfate requires a deliberate departure from standard reversed-phase methodologies. Because the guanidine moiety acts as a permanent cation, standard C18 columns yield catastrophic peak shapes and zero retention. By utilizing ZIC-HILIC (for modern, MS-compatible workflows) or Ion-Pair Chromatography (for traditional UV-based QA/QC labs), analytical scientists can force retention and achieve sharp, symmetrical peaks. Always adhere to the self-validating System Suitability Testing (SST) criteria to ensure the scientific integrity of your data.

References

  • Mai, A., et al. (2017). Direct Chromatographic Analysis of NQ By-Products by HPLC-DAD in Aqueous Solutions. ResearchGate. Retrieved from[Link]

  • HELIX Chromatography. (2021). HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HILIC Ion-Exclusion Modes. Retrieved from[Link]

Application

Application Note: In Vivo Dosage Determination and Pharmacological Profiling of N-(3-pyridinylmethyl)guanidine Sulfate

Executive Summary Determining the optimal in vivo dosage for specialized pharmacological agents requires a rigorous, multi-phase approach that balances target engagement (pharmacodynamics) with systemic clearance (pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the optimal in vivo dosage for specialized pharmacological agents requires a rigorous, multi-phase approach that balances target engagement (pharmacodynamics) with systemic clearance (pharmacokinetics). This application note provides a comprehensive, field-validated protocol for establishing the dosage of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) in rodent models, complete with allometric scaling pathways for larger mammals.

Pharmacological Context & Mechanism of Action

N-(3-pyridinylmethyl)guanidine sulfate belongs to the guanidine class of compounds, which are well-documented competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms, particularly inducible NOS (iNOS)[1]. By mimicking the natural substrate L-arginine, guanidine derivatives bind to the active site of the NOS enzyme. This prevents the pathological overproduction of nitric oxide (NO) and subsequent peroxynitrite formation during inflammatory states.

Understanding this mechanism is critical for dosage determination: because the drug is a competitive inhibitor, its in vivo plasma concentration must be maintained at a specific multiple of its in vitro


 to successfully outcompete endogenous L-arginine levels in the target tissue.

G Cytokines Inflammatory Cytokines iNOS_Expr iNOS Expression Cytokines->iNOS_Expr iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS_Expr->iNOS L_Arg L-Arginine + O2 L_Arg->iNOS NO Nitric Oxide (NO) + Citrulline iNOS->NO Catalysis Pathology Oxidative Stress & Inflammation NO->Pathology Drug N-(3-pyridinylmethyl) guanidine sulfate Drug->iNOS Competitive Inhibition

Figure 1: iNOS signaling pathway and competitive inhibition by N-(3-pyridinylmethyl)guanidine sulfate.

Pre-Clinical Pharmacokinetics & Allometric Scaling

Before initiating in vivo studies, in vitro data must be translated into estimated starting doses. A common pitfall in experimental design is scaling doses between species based purely on body weight (mg/kg). Because metabolic clearance rates correlate strictly with Body Surface Area (BSA), direct weight-based translation leads to severe overdosing in larger mammals.

To ensure scientific integrity, we utilize the FDA-standardized allometric scaling methodology[2]. The Human Equivalent Dose (HED) or larger mammal equivalent is calculated using the species-specific


 factor:


Table 1: Allometric Scaling Factors and Estimated Starting Doses

SpeciesReference Weight (kg)Body Surface Area (

)

Factor
HED Conversion Factor (from Mouse)
Mouse0.020.00731.00
Rat0.150.02560.50
Dog10.00.400200.15
Human60.01.620370.08

Note: If a mouse is safely dosed at 10 mg/kg, the equivalent starting dose for a rat is 5 mg/kg, and for a human, it is 0.8 mg/kg.

Experimental Protocol: In Vivo Dosage Determination Workflow

The following self-validating protocol ensures that the determined dosage is both safe and mechanistically effective.

Workflow Formulation Phase 1: Formulation (PBS Vehicle, pH 7.4) MTD Phase 2: MTD & Acute Toxicity (Dose Escalation in Mice) Formulation->MTD PK Phase 3: PK Profiling (LC-MS/MS Plasma Analysis) MTD->PK Safe Dose Range PD Phase 4: PD Efficacy (Biomarker & Disease Model) PK->PD PK/PD Alignment Final Optimal In Vivo Dosage Established PD->Final

Figure 2: Step-by-step experimental workflow for in vivo dosage determination and validation.

Phase 1: Formulation and Vehicle Selection
  • Causality & Insight: N-(3-pyridinylmethyl)guanidine is supplied as a sulfate salt. While this confers excellent aqueous solubility, high-concentration boluses can cause localized hyperosmolarity or slight pH shifts.

  • Procedure:

    • Dissolve the required mass of the compound in sterile, endotoxin-free Phosphate Buffered Saline (PBS).

    • Self-Validation Step: Measure the pH of the final solution. Adjust with 0.1N NaOH or HCl if the pH deviates outside the 7.2–7.6 range to prevent injection-site necrosis or peritoneal irritation.

Phase 2: Maximum Tolerated Dose (MTD) & Acute Toxicity
  • Causality & Insight: The upper safety ceiling must be established prior to efficacy testing to define the therapeutic window.

  • Procedure:

    • Select healthy, age-matched wild-type mice (e.g., C57BL/6),

      
       per dose cohort.
      
    • Administer the compound via Intraperitoneal (IP) injection. Escalate logarithmically: 5, 15, 50, and 150 mg/kg.

    • Monitor for 72 hours for signs of acute toxicity (piloerection, lethargy, weight loss >10%).

    • Self-Validation Step: The MTD is strictly defined as the highest dose cohort exhibiting zero mortality and <10% mean body weight reduction.

Phase 3: Pharmacokinetic (PK) Profiling
  • Causality & Insight: Guanidine derivatives are highly polar molecules lacking strong UV chromophores. Standard reversed-phase HPLC-UV will result in poor column retention and weak detection. Therefore, LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

  • Procedure:

    • Dose a new cohort of mice at 30% of the established MTD.

    • Collect blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Isolate plasma and extract the compound using protein precipitation (3:1 Acetonitrile:Plasma).

    • Analyze via HILIC-LC-MS/MS to calculate

      
      , 
      
      
      
      , and half-life (
      
      
      ).
Phase 4: Pharmacodynamic (PD) Efficacy & Target Engagement
  • Causality & Insight: Observing a reduction in disease phenotype is insufficient; you must prove the compound is working mechanistically by measuring a direct downstream biomarker of NOS inhibition[1].

  • Procedure:

    • Induce inflammation in the murine model (e.g., via LPS injection to stimulate systemic iNOS expression).

    • Administer the drug at three dose levels derived from PK data (e.g., doses achieving

      
      , 
      
      
      
      , and
      
      
      the in vitro
      
      
      in plasma).
    • Self-Validation Step: Quantify plasma nitrite/nitrate (

      
      ) levels using a standard Griess Assay. A dose-dependent reduction in 
      
      
      
      confirms true in vivo target engagement.

Data Presentation & Parameter Alignment

To finalize the dosage, researchers must align the quantitative outputs from Phases 2, 3, and 4. The optimal dose is the lowest concentration that satisfies the target values in the matrix below.

Table 2: PK/PD Parameter Matrix for Dosage Optimization

ParameterAnalytical MethodTarget Value / ObjectiveScientific Rationale

LC-MS/MS (HILIC)

Ensures sufficient plasma concentration to drive tissue penetration and active-site receptor occupancy.

LC-MS/MS (HILIC)Compound specificDetermines dosing frequency (e.g., QD vs. BID) required to maintain steady-state enzyme inhibition.

Levels
Griess Assay

reduction
Direct biomarker of iNOS inhibition; validates in vivo target engagement rather than off-target effects.
MTD Clinical ObservationNo >10% weight lossEstablishes the upper limit of the therapeutic window prior to efficacy testing.

References

  • Title: Inhibition of nitric oxide formation by guanidines Source: European Journal of Pharmacology (via PubMed / NIH) URL: [Link]

  • Title: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) Guidance Document URL: [Link]

Sources

Method

Application Note: Handling and Preparation of Hygroscopic Guanidine Sulfate Salts

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a causality-driven, self-validating framework for the accurate weighing, dissolution, and storage of highly hygros...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a causality-driven, self-validating framework for the accurate weighing, dissolution, and storage of highly hygroscopic guanidine sulfate reagents.

Executive Summary

Guanidine sulfate—a potent chaotropic agent and structural analog to guanidine hydrochloride—presents unique handling challenges due to its pronounced hygroscopicity. When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture, leading to crystal agglomeration (caking) and significant deviations in its effective molecular weight[1]. This Application Note provides a rigorous framework for managing guanidine sulfate. By implementing controlled-atmosphere handling, endothermic dissolution strategies, and orthogonal molarity validation, laboratories can ensure absolute reproducibility in protein denaturation, nucleic acid extraction, and formulation workflows.

Mechanistic Insights: The Thermodynamics of Hygroscopicity

Guanidinium salts are inherently "water-hungry." The molecular architecture of the guanidinium cation (


) facilitates extensive hydrogen bonding with water molecules. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, moisture condenses on the crystal surface, initiating a localized dissolution process.

Causality in Experimental Drift: Failing to account for this absorbed moisture means that a portion of the weighed mass is water, not the active chaotrope. Consequently, a stock solution theoretically prepared to 4.0 M may actually be 3.6 M, leading to incomplete protein unfolding. Furthermore, the dissolution of guanidine salts is a highly endothermic process[2]. As the salt dissolves, the temperature of the solution drops precipitously, which can temporarily halt further dissolution and mislead the scientist into adding excess solvent, further diluting the target concentration[3].

Comparative Physicochemical Properties

To contextualize guanidine sulfate, we must compare it to its more ubiquitous counterparts. Understanding these baseline metrics is critical for substituting chaotropes in established protocols.

PropertyGuanidine SulfateGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GuSCN)
Formula



Molecular Weight 216.22 g/mol 95.53 g/mol 118.16 g/mol
Hygroscopicity High (Forms hard cakes)High (Agglomerates)Very High (Deliquescent)
Primary Use Case Specialized buffering, non-halide chaotropeGeneral protein denaturationRNA extraction, RNase inactivation
Dissolution Thermodynamics EndothermicHighly EndothermicHighly Endothermic
Max Aqueous Solubility (RT) ~4-5 M~6 M~6 M

Strategic Workflow for Reagent Integrity

The following workflow illustrates the logical progression for handling hygroscopic guanidine sulfate, ensuring that every step mitigates moisture interference.

G Start Bulk Guanidine Sulfate (Hygroscopic State) Assess Assess Moisture Content (Visual Caking / Clumping) Start->Assess Dry Vacuum Desiccation (Constant Weight Validation) Assess->Dry High Moisture Weigh Rapid Weighing in Controlled Atmosphere (<30% RH) Assess->Weigh Free-flowing Dry->Weigh Dissolve Endothermic Dissolution (Warm Water Bath) Weigh->Dissolve Verify Molarity Verification (Refractometry / UV Absorbance) Dissolve->Verify Verify->Dissolve Adjust Concentration Store Store Stock Solution (Sealed, Inert Gas Blanket) Verify->Store

Workflow for the handling, preparation, and validation of hygroscopic guanidine sulfate solutions.

Self-Validating Laboratory Protocols

Protocol A: Pre-Drying and Moisture Remediation

Rationale: To establish a true baseline mass, the salt must be stripped of absorbed atmospheric water without inducing thermal degradation. This protocol utilizes a self-validating constant-weight check.

  • Initial Assessment: Inspect the guanidine sulfate reagent bottle. If hard caking or clumping is observed, moisture absorption has compromised the reagent's homogeneity[1].

  • Mechanical Disruption: Inside a low-humidity environment (e.g., a glove box or dry bag purged with nitrogen), gently break the agglomerated cakes using a dry, inert spatula to maximize the exposed surface area.

  • Vacuum Desiccation: Transfer the crushed salt to a pre-weighed, shallow glass drying dish. Place the dish in a vacuum desiccator containing a high-capacity desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide)[4].

  • Constant Weight Validation (Critical Step): Apply vacuum (≤ 20 mbar) at ambient temperature for 12-24 hours. Weigh the dish. Return it to the desiccator for another 4 hours and re-weigh. The salt is considered truly anhydrous only when the mass difference between consecutive weighings is < 0.1%[4].

Protocol B: Precision Weighing and Endothermic Dissolution

Rationale: Guanidine sulfate dissolution absorbs significant ambient heat. If prepared volumetrically at room temperature, the volume will contract as the solution cools, and expand as it returns to ambient temperature, destroying volumetric accuracy[2].

  • Controlled Weighing: Transfer the dried guanidine sulfate to a tared vessel inside a controlled humidity environment (ideally 30-40% RH)[1]. Weigh the required mass rapidly to minimize atmospheric exposure.

  • Gravimetric Solvent Addition: Instead of using volumetric flasks, utilize gravimetric preparation. Add ~80% of the target water mass.

  • Thermal Compensation: Place the mixing vessel in a warm water bath (35°C) with continuous magnetic stirring. The heat bath counteracts the endothermic temperature drop, preventing the solute from crashing out and accelerating complete dissolution[3].

  • Equilibration: Once the solution is completely clear, remove it from the heat bath and allow it to equilibrate to exactly 25.0°C.

  • Final Adjustment: Add the remaining solvent gravimetrically to reach the final target mass.

Protocol C: Orthogonal Validation of Molarity

Rationale: Because hygroscopic salts introduce inherent weighing risks, the final molarity must be empirically verified rather than assumed.

  • Refractometric Analysis: Calibrate an Abbe refractometer with highly purified water at 25°C[2].

  • Measurement: Place 2-3 drops of the prepared guanidine sulfate solution on the prism.

  • Calculation: Record the refractive index (RI). Compare the RI against a standard curve generated from highly pure, anhydrous guanidine sulfate standards to confirm the exact molarity[2]. If the concentration is lower than expected (indicating residual moisture in the starting material), calculate the deficit and add the precise mass of additional salt required.

Storage and Lifecycle Management

Once prepared, guanidine sulfate solutions are stable but remain susceptible to evaporation and atmospheric contamination.

  • Solid Reagent Storage: Store the bulk powder in tightly sealed, moisture-proof containers in a dark, cool environment[1]. Implement an inert gas blanket (dry nitrogen or argon) over the headspace before sealing to displace moist ambient air[5].

  • Solution Storage: Filter the validated solution through a 0.22 µm PES membrane to remove undissolved particulates. Store in airtight bottles. For highly sensitive analytical applications, utilize septum-sealed bottles (e.g., Sure/Seal™) to allow syringe-based withdrawal without exposing the bulk liquid to the atmosphere[5].

References

1.[2] Use of Protein Folding Reagents - PMC (nih.gov). 2.[4] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. 3.[1] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder - Benchchem. 4.[5] Preservation of Moisture-Sensitive Chemical Reagents - MilliporeSigma. 5.[3] Guanidine hydrochloride, 50-01-1, High-Purity, G4505 - Sigma-Aldrich.

Sources

Application

Protocols for using N-(3-pyridinylmethyl)guanidine sulfate as a chemical intermediate

Technical Application Note: Protocols for N-(3-pyridinylmethyl)guanidine Sulfate in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile N-(3-pyridinylmethyl)guanidine sulfate is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Protocols for N-(3-pyridinylmethyl)guanidine Sulfate in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

N-(3-pyridinylmethyl)guanidine sulfate is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin, urokinase) and kinase inhibitors. It functions as a bioisostere for benzylguanidine, introducing a pyridine ring that offers improved water solubility and distinct hydrogen-bonding capabilities (acceptor at the pyridine nitrogen) compared to phenyl analogs.

This guide details the protocols for transforming this sulfate salt into bioactive scaffolds, specifically focusing on free-base liberation , pyrimidine heterocycle construction , and chemoselective protection for peptidomimetic synthesis.[1]

Physicochemical Data
PropertySpecification
Molecular Formula C₇H₁₀N₄[2][3][4][5] · H₂SO₄ (Typically 1:1 or 2:1 salt)
Molecular Weight 248.26 g/mol (as 1:1 sulfate salt)
Solubility High: Water, DMSO. Low: DCM, Et₂O, Hexane.
pKa (Estimated) Guanidine: ~12.5
Hygroscopicity High (Store in desiccator at RT)

Part 2: Handling & Preparation Protocols

Protocol 1: Salt Exchange & Free Base Liberation

Context: The sulfate counterion is non-volatile and often interferes with organometallic couplings or reactions in non-polar solvents. For most applications, converting to the free base or the more soluble hydrochloride/trifluoroacetate salt is required.[1]

Safety Warning: The free base is strongly basic and may absorb CO₂ from the air to form carbonates. Handle under inert atmosphere (N₂/Ar).

Methodology:

  • Dissolution: Dissolve 10 mmol (2.48 g) of the sulfate salt in a minimum amount of water (approx. 10 mL).

  • Basification: Cool the solution to 0°C. Add 2M NaOH dropwise until pH > 13. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction:

    • Note: Guanidines are highly polar. Standard extraction with diethyl ether is often inefficient.

    • Preferred Solvent: n-Butanol or mixture of CHCl₃/Isopropanol (3:1).

    • Extract aqueous layer 4x with the organic solvent.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (avoid MgSO₄ as it can coordinate).

  • Isolation: Concentrate under reduced pressure immediately to obtain the crude free base.

  • Storage: Use immediately or convert to HCl salt by adding 1.1 eq of 4M HCl in Dioxane and precipitating with diethyl ether.

Part 3: Synthetic Workflows

Protocol 2: Synthesis of 2-Amino-Pyrimidine Scaffolds

Application: This is the primary reaction for generating kinase inhibitor libraries. The guanidine moiety reacts with 1,3-diketones to form 2-aminopyrimidines, a privileged scaffold in drug discovery (e.g., Imatinib analogs).[1]

Reaction Scheme: N-(3-pyridinylmethyl)guanidine + 1,3-Diketone → 2-(3-pyridinylmethylamino)-pyrimidine

Step-by-Step Protocol:

  • Reagents:

    • Substrate: N-(3-pyridinylmethyl)guanidine sulfate (1.0 eq)

    • Electrophile: Acetylacetone (1.2 eq) [or other 1,3-diketones like 1,3-diphenylpropane-1,3-dione][1]

    • Base: Sodium Ethoxide (NaOEt) (2.2 eq) - Crucial to neutralize sulfate and deprotonate guanidine.

    • Solvent: Absolute Ethanol (0.5 M concentration).

  • Procedure:

    • Charge a round-bottom flask with Ethanol and NaOEt. Stir for 10 min.

    • Add the guanidine sulfate salt. Stir for 30 min at RT to generate the free guanidine in situ (Na₂SO₄ may precipitate).

    • Add Acetylacetone dropwise.

    • Heat to Reflux (78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Work-up:

    • Cool to RT. Filter off the inorganic salts (Na₂SO₄).

    • Concentrate the filtrate.

    • Recrystallize from EtOH/Et₂O or purify via Flash Chromatography (DCM/MeOH gradient).

  • Expected Yield: 75–85%.

Protocol 3: Chemoselective Protection (Bis-Boc) for Peptidomimetics

Application: To use this intermediate in peptide coupling (e.g., for RGD mimetics), the highly basic guanidine must be masked.[1]

Step-by-Step Protocol:

  • Reagents:

    • Substrate: Guanidine sulfate (1.0 eq)

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (3.0 eq)

    • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

    • Solvent: Dioxane/Water (1:1) or DMF.

  • Procedure:

    • Suspend the salt in Dioxane/Water.

    • Add DIPEA (mixture becomes homogeneous).

    • Cool to 0°C and add Boc₂O in portions.

    • Allow to warm to RT and stir for 18 hours.

  • Purification:

    • Dilute with water, extract with Ethyl Acetate.[1]

    • Wash organic layer with 5% Citric Acid (to remove unreacted pyridine/amines), then Brine.[1]

    • Critical: Do not use strong acid washes, or Boc groups may cleave.

    • Product: N,N'-Bis(tert-butoxycarbonyl)-N''-(3-pyridinylmethyl)guanidine.

Part 4: Visualization & Logic

The following diagram illustrates the decision tree for processing the sulfate salt into usable drug discovery scaffolds.

G Start N-(3-pyridinylmethyl) guanidine Sulfate (CAS 108833-95-0) FreeBase Free Base Liberation Start->FreeBase NaOH / n-BuOH PathA Cyclization Pathway (Kinase Inhibitors) FreeBase->PathA 1,3-Diketone NaOEt/EtOH PathB Protection Pathway (Peptidomimetics) FreeBase->PathB Boc2O DIPEA/Dioxane ProdA 2-Amino-Pyrimidine Derivatives PathA->ProdA Reflux ProdB Bis-Boc Protected Intermediate PathB->ProdB RT, 18h

Figure 1: Synthetic workflow for transforming N-(3-pyridinylmethyl)guanidine sulfate into bioactive scaffolds.

Part 5: Analytical Verification

When validating the free base or derivatives, look for these diagnostic NMR signals (d6-DMSO):

  • Pyridine Ring: Four aromatic protons. The proton at the 2-position (between N and linker) typically appears as a singlet/doublet around 8.5–8.6 ppm .

  • Methylene Linker (-CH₂-): A doublet (coupling to NH) or singlet around 4.4–4.6 ppm .

  • Guanidine NH: Broad singlets. In the salt form, these are distinct (approx 7.0–8.0 ppm). In the free base, they may merge or broaden significantly due to exchange.[1]

References

  • Guanidine Reactivity & Pyrimidine Synthesis

    • Title: Synthesis of 2-aminopyrimidines
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Standard protocol adapt
  • Boc-Protection of Guanidines

    • Title: A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines.[5][6][7][8]

    • Source:Synlett / Organic Chemistry Portal.
    • Context: Basis for Protocol 3 (Protection str
  • pKa and Solubility Data

    • Title: pKa Values of Amines and Guanidines.[9][10]

    • Source:Evans pKa Table / Williams pKa D
    • Context: Supporting d

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from crude N-(3-pyridinylmethyl)guanidine sulfate

Troubleshooting Guide & FAQs for Impurity Clearance and Process Optimization Welcome to the Technical Support Center for the purification of N-(3-pyridinylmethyl)guanidine sulfate. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for Impurity Clearance and Process Optimization

Welcome to the Technical Support Center for the purification of N-(3-pyridinylmethyl)guanidine sulfate. This guide is designed for researchers and drug development professionals dealing with complex impurity profiles during the synthesis of this highly polar API intermediate.

Rather than providing a generic list of steps, this guide focuses on the causality behind experimental choices, empowering you to implement self-validating purification workflows based on thermodynamic principles.

Part 1: Mechanistic Overview of Impurity Formation

When synthesizing N-(3-pyridinylmethyl)guanidine sulfate, the reaction between 3-picolylamine and a guanidinylating agent (such as cyanamide or S-methylisothiourea) rarely goes to 100% completion without generating side products. The primary challenge in downstream processing is the structural similarity between the unreacted starting amine and the target guanidine.

G SM1 3-Picolylamine (Starting Material) Target N-(3-pyridinylmethyl)guanidine (Target API Intermediate) SM1->Target + SM2 Imp3 Unreacted 3-Picolylamine (Residual Amine) SM1->Imp3 Incomplete Conversion SM2 Guanidinylating Agent (e.g., Cyanamide) SM2->Target Imp2 Dicyandiamide (Reagent Dimerization) SM2->Imp2 Dimerization Imp1 Bis-alkylated Guanidine (Over-reaction Impurity) Target->Imp1 + Excess SM1

Figure 1. Reaction pathways generating N-(3-pyridinylmethyl)guanidine and primary impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product contain high levels of unreacted 3-picolylamine, and how do I selectively remove it? A1: 3-Picolylamine co-precipitates with your product because both contain basic nitrogen centers that form sulfate salts. However, their thermodynamic basicity differs significantly. The primary amine of 3-picolylamine has a reported pKa of approximately 8.34[1][2], whereas the highly resonant guanidine group has a pKa > 13.0. By adjusting the pH of your crude aqueous solution to exactly 9.5–10.0, you deprotonate the 3-picolylamine into its lipophilic free base while the guanidine remains fully ionized as a sulfate salt. A simple liquid-liquid extraction with dichloromethane (DCM) will then quantitatively remove the amine.

Q2: I am detecting a highly lipophilic impurity in my HPLC trace. What is it, and how do I clear it? A2: This is likely a bis-alkylated guanidine (e.g., N,N'-bis(3-pyridinylmethyl)guanidine), which forms when excess 3-picolylamine reacts with the newly formed monosubstituted guanidine. Because this molecule contains two hydrophobic pyridine rings, it is significantly more lipophilic than your target product. It will partition into the organic phase during the pH-swing extraction described in Protocol A.

Q3: How can I remove inorganic sulfates and neutral byproducts like dicyandiamide without losing my product? A3: Dicyandiamide (a dimer of cyanamide) is neutral and poorly soluble in cold water, while inorganic sulfates are highly soluble in water but insoluble in organic solvents. You can exploit these differential solubilities using a solvent-antisolvent crystallization (Protocol B). By concentrating the aqueous phase and slowly adding absolute ethanol, you selectively decrease the solvation capacity for the target guanidine sulfate, forcing it to crystallize while leaving neutral impurities in the mother liquor.

Part 3: Quantitative Impurity Profile & Physicochemical Data

To design a self-validating purification system, you must understand the physicochemical boundaries of your mixture.

Compound / ImpurityMolecular WeightpKa (Conjugate Acid)Aqueous SolubilityPrimary Removal Strategy
N-(3-pyridinylmethyl)guanidine sulfate 248.26 g/mol > 13.0HighTarget Product
3-Picolylamine (Starting Material)108.14 g/mol ~ 8.34High (as salt) / Low (as free base)pH-Swing Extraction (pH 10)
Bis-alkylated Guanidine ~ 256.31 g/mol > 12.0LowLiquid-Liquid Extraction
Dicyandiamide (Cyanoguanidine)84.08 g/mol NeutralLow (Cold Water)Antisolvent Crystallization

Part 4: Step-by-Step Purification Protocols

The following workflows represent a self-validating system. If the pH is correctly calibrated in Protocol A, the thermodynamic partitioning guarantees the separation of the amine from the guanidine.

Workflow Crude Crude N-(3-pyridinylmethyl)guanidine sulfate (Aqueous Solution) pH pH Adjustment to 9.5 - 10.0 (using NaOH) Crude->pH Ext Liquid-Liquid Extraction (Dichloromethane) pH->Ext Org Organic Phase (Unreacted 3-Picolylamine & Bis-alkylated) Ext->Org Extracts free base Aq Aqueous Phase (Guanidine Sulfate Product) Ext->Aq Retains sulfate salt Cryst Solvent-Antisolvent Crystallization (Water / Ethanol) Aq->Cryst Pure Pure N-(3-pyridinylmethyl)guanidine sulfate Cryst->Pure Filtration & Drying

Figure 2. Liquid-liquid extraction and crystallization workflow for impurity clearance.

Protocol A: pH-Swing Liquid-Liquid Extraction

Objective: Clearance of 3-picolylamine and lipophilic over-reaction products.

  • Dissolution: Dissolve the crude N-(3-pyridinylmethyl)guanidine sulfate mixture in deionized water (10 mL per gram of crude material).

  • pH Adjustment (Critical Step): Insert a calibrated pH meter into the solution. Slowly add 2.0 M NaOH(aq) dropwise under vigorous stirring until the solution reaches a pH of exactly 9.5 to 10.0 .

    • Causality: At pH 10.0, the environment is roughly 1.5 pH units above the pKa of 3-picolylamine, ensuring >95% of it is converted to its organic-soluble free base. The guanidine (pKa > 13) remains >99.9% protonated.

  • Extraction: Add an equal volume of dichloromethane (DCM) to the aqueous mixture. Stir vigorously for 10 minutes to ensure maximum interfacial mass transfer, then transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower organic layer (DCM), which now contains the unreacted 3-picolylamine and bis-alkylated impurities.

  • Washing: Repeat the extraction with fresh DCM two additional times to ensure complete clearance of residual amine. Retain the upper aqueous layer.

Protocol B: Solvent-Antisolvent Crystallization

Objective: Isolation of the pure API intermediate and clearance of neutral/inorganic impurities.

  • Concentration: Transfer the retained aqueous phase from Protocol A to a rotary evaporator. Concentrate the solution under reduced pressure at 45°C until it is reduced to approximately 30% of its original volume.

  • Antisolvent Addition: Transfer the flask to a heating mantle set to 40°C. While stirring, slowly add absolute ethanol (the antisolvent) dropwise until the solution becomes persistently turbid (the cloud point).

    • Causality: Guanidine sulfate is highly soluble in water but insoluble in ethanol. The controlled addition of ethanol selectively collapses the solvation shell around the target salt, inducing nucleation, while neutral impurities like dicyandiamide remain dissolved in the mixed solvent system.

  • Seeding & Cooling: Add a few seed crystals of pure N-(3-pyridinylmethyl)guanidine sulfate (if available). Turn off the heating mantle and allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration: Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake twice with ice-cold ethanol to displace any residual mother liquor.

  • Drying: Dry the purified white crystals in a vacuum oven at 50°C for 12 hours to reach a constant weight.

References

  • American Chemical Society (ACS). "Determination and Prediction of Dissociation Constants and Related Thermodynamic Properties for 2-(Butylamino)ethanol, m-Xylylen - American Chemical Society." Retrieved from [Link]

Sources

Optimization

Troubleshooting pH stability of N-(3-pyridinylmethyl)guanidine sulfate solutions

Welcome to the Advanced Technical Support Center for N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0). As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variability when utilizing this bifunctional API intermediate in aqueous assays.

To ensure scientific integrity and reproducible results, we must treat this compound not as a static powder, but as a dynamic chemical system. Its behavior is strictly governed by pH-dependent protonation, counterion interactions, and hydrolytic kinetics. This guide is designed to provide you with the mechanistic causality behind common experimental failures and deliver self-validating protocols to secure your workflows.

Part 1: Mechanistic Foundation (The "Why")

N-(3-pyridinylmethyl)guanidine sulfate features two distinct ionizable centers that dictate its solubility and stability:

  • The Guanidine Moiety: A remarkably strong base (

    
    ) stabilized by highly symmetrical delocalized 
    
    
    
    -orbital resonance (often termed Y-aromaticity) . It remains protonated across acidic and physiological conditions. However, it is highly susceptible to hydroxide-catalyzed hydrolysis at elevated pH (
    
    
    ), which irreversibly cleaves the molecule into urea and amine derivatives .
  • The Pyridinyl Nitrogen: A weak base (

    
    ). At acidic pH, it is protonated, rendering the entire molecule a highly soluble dication. As the pH approaches physiological levels (pH 7.4), this nitrogen deprotonates. This sudden shift to a monocationic state drastically alters the molecule's hydration sphere, often leading to transient precipitation if not properly buffered.
    
  • The Sulfate Counterion (

    
    ):  While sulfate provides excellent solid-state shelf life, it can interact antagonistically with assay buffer components, particularly precipitating in the presence of divalent cations like 
    
    
    
    or
    
    
    in complex cell culture media.

Part 2: Troubleshooting FAQs

Q1: I prepared a 50 mM stock solution in pure water, but when I dilute it into my physiological assay buffer (pH 7.4), the solution turns cloudy. Why?

Causality: In pure water, the native pH of the sulfate salt is slightly acidic, keeping both the pyridine and guanidine groups fully protonated (dicationic state). When you spike this into a pH 7.4 buffer, the pyridine ring rapidly deprotonates. The sudden transition to a monocationic state reduces aqueous solubility, causing "solvent shock" and precipitation. Furthermore, if your assay buffer contains calcium, insoluble calcium sulfate may form. Self-Validating Fix: Never dissolve the dry powder in unbuffered water if the final application is at neutral pH. Pre-equilibrate your stock by dissolving the compound directly in a mild, non-nucleophilic buffer (e.g., 10 mM HEPES, pH 5.5) before making the final dilution.

Q2: My LC-MS analysis shows a secondary degradation peak emerging after storing the solution at pH 10 for 48 hours. What is happening?

Causality: You are observing base-catalyzed hydrolysis of the guanidine group. While guanidines are exceptionally stable at neutral pH, prolonged exposure to hydroxide ions (


) at alkaline pH drives a nucleophilic attack on the central guanidino carbon. This breaks the C-N bond, yielding 3-pyridinylmethylamine and urea .
Self-Validating Fix:  Do not store guanidine-containing solutions at 

. For long-term liquid storage, maintain the stock solution at pH 4.0–5.0 at -20°C. Only adjust the working aliquot to the target alkaline pH immediately prior to the experiment.
Q3: I am using a phosphate buffer (PBS), and my enzymatic assay results are highly variable day-to-day. Could the compound's stability be the issue?

Causality: Yes. Phosphate ions can act as general base catalysts for the hydrolysis of guanidines, accelerating degradation even at near-neutral pH compared to zwitterionic buffers. Additionally, local concentration spikes of the sulfate counterion during mixing can cause micro-precipitation with phosphate salts. Self-Validating Fix: Switch your assay system to a Good's buffer (e.g., MOPS or HEPES). These buffers lack nucleophilic properties and do not form insoluble complexes with the sulfate counterion, preserving the structural integrity of the API.

Part 3: Quantitative Data & Speciation

To aid in experimental design, the following table summarizes the pH-dependent states and empirical stability profiles of N-(3-pyridinylmethyl)guanidine sulfate.

ParameterAcidic Buffer (pH 3.0 - 5.0)Physiological Buffer (pH 7.4)Alkaline Buffer (pH > 11.0)
Pyridine State Protonated (

)
Neutral (

)
Neutral (

)
Guanidine State Protonated (

)
Protonated (

)
Neutral/Deprotonating (

)
Net Charge

(Dicationic)

(Monocationic)
Neutral
Aqueous Solubility Excellent (>100 mg/mL)Moderate (~20-50 mg/mL)Poor (Precipitation risk)
Hydrolytic Stability Highly Stable (>6 months at 4°C)Stable (~1 month at 4°C)Unstable (Degrades in hours)
Recommended Use Long-term stock storageImmediate assay executionAvoid if possible

Part 4: Mandatory Visualizations

G A pH < 5.0 Dicationic State (Highly Soluble) B pH 7.4 Monocationic State (Moderately Soluble) A->B Deprotonation of Pyridine C pH > 11.0 Neutral Free Base (Hydrolysis Risk) B->C Deprotonation of Guanidine D Degradation (Urea + Amine) C->D OH- Catalyzed Hydrolysis

Fig 1: pH-dependent speciation and hydrolytic degradation pathway of the target compound.

Workflow S1 Step 1: Weigh API (Protect from ambient moisture) S2 Step 2: Dissolve in 10mM HEPES (pH 5.0) S1->S2 S3 Step 3: Sterile Filter (0.22 µm PTFE membrane) S2->S3 S4 Step 4: Aliquot & Store (Keep at -20°C) S3->S4 S5 Step 5: Dilute to Assay pH (Immediately before use) S4->S5

Fig 2: Validated experimental workflow for preparing and storing stable stock solutions.

Part 5: Experimental Protocol - Preparation of a Stable 50 mM Stock

To guarantee trustworthiness in your downstream assays, follow this self-validating protocol to bypass solubility shocks and hydrolytic degradation.

Materials Required:

  • N-(3-pyridinylmethyl)guanidine sulfate powder (desiccated)

  • 10 mM HEPES buffer, adjusted to pH 5.0

  • 0.22 µm PTFE syringe filter

  • Amber glass or opaque microcentrifuge tubes

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh the required mass of N-(3-pyridinylmethyl)guanidine sulfate. Note: The sulfate salt can be hygroscopic; allow the sealed bottle to reach room temperature before opening to prevent condensation.

  • Primary Dissolution: Add the pre-chilled 10 mM HEPES (pH 5.0) buffer to the powder to achieve a 50 mM concentration. Vortex gently for 60 seconds. The acidic pH ensures both the pyridine and guanidine moieties are protonated, driving rapid and complete dissolution.

  • Visual Validation: Inspect the solution against a dark background. It must be completely optically clear. Any turbidity indicates incomplete dissolution or contamination.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE filter. Do not use nylon filters, as the highly basic guanidine groups can non-specifically bind to certain nylon matrices, reducing your effective stock concentration.

  • Aliquot and Storage: Dispense the filtered stock into single-use amber tubes to protect from photo-oxidation. Flash-freeze in liquid nitrogen and store at -20°C.

  • Assay Execution: Thaw a single aliquot on ice immediately prior to use. Dilute directly into your final pH 7.4 assay buffer. Discard any unused thawed stock; do not subject the compound to freeze-thaw cycles once exposed to atmospheric moisture.

References

  • Title: Discovery of a Ni2+-dependent guanidine hydrolase in bacteria Source: Nature URL: [Link]

  • Title: Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Purification of Pyridinylmethyl Guanidine Derivatives

Topic: Optimizing Column Chromatography for Pyridinylmethyl Guanidine Purification Document ID: TS-PMG-2024-05 Audience: Medicinal Chemists, Process Chemists, Purification Engineers Introduction: Why is this molecule so...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography for Pyridinylmethyl Guanidine Purification Document ID: TS-PMG-2024-05 Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Introduction: Why is this molecule so difficult?

Pyridinylmethyl guanidines present a "perfect storm" for chromatographic difficulty. You are dealing with a molecule containing two distinct basic centers:[1]

  • The Pyridine Ring: Moderately basic (

    
    ).
    
  • The Guanidine Moiety: Extremely basic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and highly polar [1].[2]
    

The Core Problem: At standard chromatographic pH (neutral or slightly acidic), the guanidine group is fully protonated (


). This cationic charge interacts aggressively with the acidic silanol groups (

) on standard silica gel, leading to irreversible adsorption or severe "streaking" (tailing). Furthermore, the high polarity makes retention on standard C18 columns difficult without specific modifiers.

This guide provides troubleshooting workflows to overcome these physicochemical barriers.

Part 1: Normal Phase Troubleshooting (Silica Gel)

Q: My compound streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this?

A: You must block the silanol interactions using a "Sacrificial Base."

Standard silica is slightly acidic. The guanidinium cation binds ionically to deprotonated silanols. To prevent this, you must flood the column with a volatile amine that competes for these binding sites.

The Protocol: The "Basified" Mobile Phase Do not simply add triethylamine (TEA) to the bottle. Use this specific preparation method to ensure reproducibility.

Solvent SystemCompositionApplication
DCM / MeOH /

90 : 9 : 1 (v/v/v)Gold Standard. The aqueous ammonia suppresses ionization and blocks silanols.
DCM / MeOH / TEA 95 : 4 : 1 (v/v/v)Alternative. Use if ammonia is unavailable. TEA is harder to remove post-purification.
Amine-Functionalized Silica (

-Silica)
Hardware Solution. Use a pre-packed amine column (e.g., Teledyne ISCO RediSep® amine or Biotage® KP-NH).

Critical Step (Column Pre-treatment): If using standard silica, you must flush the column with the amine-containing solvent before loading your sample.

  • Equilibrate column with 3 CV (Column Volumes) of the mobile phase containing 1% TEA or

    
    .
    
  • This saturates the active silanol sites.

  • Run your gradient.[3]

Pro Tip: For guanidines, avoid Acetone or Ethyl Acetate as co-solvents; they often induce precipitation of highly polar salts inside the column [2].

Part 2: Reverse Phase Troubleshooting (C18)

Q: The compound elutes in the void volume (dead time) on C18. How do I increase retention?

A: You cannot "neutralize" the guanidine, so you must use Ion-Pairing or HILIC.

Because the guanidine


 is ~13, you cannot raise the pH high enough to deprotonate it (make it neutral) without dissolving the silica matrix (silica dissolves at pH > 8-9). Therefore, the molecule remains charged and hydrophilic, sliding right past the hydrophobic C18 chains.

Strategy A: Acidic Ion-Pairing (The "TFA Trick") Add 0.1% Trifluoroacetic Acid (TFA) to both Water and Acetonitrile mobile phases.

  • Mechanism: TFA (

    
    ) forms a lipophilic ion pair with the guanidinium cation (
    
    
    
    ). This neutral-ish complex sticks to the C18 chain.
  • Warning: TFA is difficult to remove and may affect biological assays. Formic acid is a weaker alternative but often yields broader peaks for guanidines.

Strategy B: High pH C18 (The "Bicarbonate" Method) Use a "Hybrid" or "High-pH Stable" C18 column (e.g., Waters XBridge, Phenomenex Gemini).

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10).

  • Mechanism: While this doesn't fully deprotonate the guanidine, it suppresses the ionization of the pyridine ring and reduces the polarity of the overall molecule enough to gain retention.

Part 3: Alternative Methodologies (When Flash Fails)

Q: I still can't separate my product from the crude amine mixture. What now?

A: Switch to HILIC or Cation Exchange (SCX).

If standard Normal Phase (NP) and Reverse Phase (RP) fail, you are likely hitting a selectivity limit.

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography) This is arguably the best mode for guanidines [3].

  • Column: Bare Silica or Amide-functionalized phase.[4]

  • Mobile Phase: Acetonitrile (Start high, ~95%) / Aqueous Buffer (Ammonium Formate pH 3).

  • Why it works: HILIC retains polar compounds.[5] The guanidine sticks more than less polar impurities. You elute by increasing the water content (opposite of C18).

Option 2: SCX (Strong Cation Exchange) - "Catch and Release" This is a digital purification method (On/Off) rather than a chromatography gradient.

  • Load: Dissolve crude in MeOH/Water (neutral pH). Load onto SCX cartridge.

  • Wash: Flush with MeOH. Neutral impurities and weak bases elute; Guanidine stays bound.

  • Elute: Flush with 2M Ammonia in MeOH. The massive excess of ammonia displaces the guanidine.

Part 4: Visualization & Decision Logic

Method Development Decision Matrix

GuanidinePurification Start Start: Pyridinylmethyl Guanidine Crude SolubilityCheck Check Solubility Start->SolubilityCheck IsWaterSoluble Soluble in Water/MeOH? SolubilityCheck->IsWaterSoluble IsOrganicSoluble Soluble in DCM/EtOAc? SolubilityCheck->IsOrganicSoluble RP_Path Reverse Phase (C18) IsWaterSoluble->RP_Path Yes SCX_Path Catch & Release (SCX) IsWaterSoluble->SCX_Path High Purity Req. NP_Path Normal Phase (Silica) IsOrganicSoluble->NP_Path Yes AddModifier Add 1% NH4OH or TEA to Mobile Phase NP_Path->AddModifier Standard Silica AmineColumn Use Amine-Functionalized Silica Column NP_Path->AmineColumn Preferred RetentionCheck Does it retain on C18? RP_Path->RetentionCheck IonPair Add 0.1% TFA (Ion Pairing) RetentionCheck->IonPair No Retention HILIC Switch to HILIC Mode (ACN/Buffer) RetentionCheck->HILIC Still No Retention

Caption: Decision workflow for selecting the optimal stationary phase based on solubility and retention characteristics.

Summary of Recommended Solvent Systems

ModeStationary PhaseSolvent ASolvent BModifier
Normal Phase Silica (Standard)DCMMeOH1%

(in MeOH)
Normal Phase Amine (

)
HexaneEthanolNone required
Reverse Phase C18WaterAcetonitrile0.1% TFA
HILIC Silica / AmideAcetonitrileWater10mM

References

  • PubChem. (2025).[1] Guanidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Teledyne ISCO Application Notes. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. [Link]

  • Biotage. (2023). The Flash Purification Guide: Purification of Amines. Biotage Knowledge Base.[6] [Link]

Sources

Optimization

Minimizing side reactions during guanidylation of 3-pyridinylmethylamine

Technical Support Center: Guanidylation of 3-Pyridinylmethylamine Executive Summary & Mechanistic Insight Guanidylation of 3-pyridinylmethylamine (3-picolylamine) is a critical transformation in the synthesis of thrombin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Guanidylation of 3-Pyridinylmethylamine

Executive Summary & Mechanistic Insight

Guanidylation of 3-pyridinylmethylamine (3-picolylamine) is a critical transformation in the synthesis of thrombin inhibitors, kinase inhibitors, and various peptidomimetics. The reaction involves the nucleophilic attack of the primary exocyclic amine onto an electrophilic amidine source.

The Central Challenge: While the reaction appears simple, researchers often encounter three primary failure modes:

  • Solubility-Induced Stalling: The product (a guanidinium salt) often precipitates before conversion is complete, trapping unreacted amine.

  • Purification Difficulties: The high polarity of the free guanidine makes separation from byproducts (like pyrazole or thiourea derivatives) difficult without preparative HPLC.

  • Nucleophilic Competition (Theoretical): While the primary amine is the dominant nucleophile, the pyridine nitrogen can act as a proton trap or, in rare cases with highly activated reagents, a competitive nucleophile.

The Solution: The most robust protocol for drug development applications utilizes


-Di-Boc-1H-pyrazole-1-carboxamidine . This reagent suppresses side reactions by rendering the intermediate lipophilic (soluble in organic solvents) and allows for standard silica gel purification before the final deprotection step.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a solid brick, and conversion stopped at 50%."

Diagnosis: Premature precipitation of the guanidinium salt. Root Cause: If you are using a free guanidinylating reagent (like 1H-pyrazole-1-carboxamidine HCl) in a non-polar solvent (DCM or THF), the product—a polar salt—will precipitate immediately. This occlusion prevents the remaining starting amine from accessing the reagent. Solution:

  • Switch Solvents: Use a dipolar aprotic solvent like DMF or DMAc to maintain homogeneity.

  • Add Base: Ensure you are using at least 1.0–2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) . This keeps the primary amine deprotonated (reactive) and helps solubilize the forming salt.

  • Best Practice: Switch to the Boc-protected reagent . The resulting Boc-guanidine is soluble in DCM, THF, and EtOAc, eliminating this issue entirely.

Issue 2: "I see a byproduct with +68 mass units. Is this the pyridine ring reacting?"

Diagnosis: Likely Pyrazole contamination, not a side reaction. Root Cause: The byproduct of the pyrazole-carboxamidine reagent is 1H-pyrazole (MW ~68). It is often difficult to remove from free guanidines because both are polar. Solution:

  • Do not assume regioselectivity failure. The pKa of the primary amine (~9.0) is significantly higher than the pyridine nitrogen (~5.2), making the primary amine the exclusive nucleophile under standard conditions.

  • Removal: If using the free guanidine method, wash the crude solid with EtOAc or Et2O (the guanidine salt is insoluble; pyrazole is soluble). If using the Boc-method, pyrazole elutes much earlier on silica gel.

Issue 3: "Can I use Cyanamide to avoid bulky reagents?"

Diagnosis: High risk of dimerization. Technical Insight: Cyanamide requires high temperatures (>80°C) to react with amines. Under these conditions, cyanamide is prone to dimerization to form dicyandiamide , which is inert. Furthermore, the harsh conditions can lead to oxidative degradation of the pyridine ring if not performed under inert atmosphere. Verdict: Avoid Cyanamide for small-scale, high-value intermediates. Use it only for industrial bulk synthesis where cost is the primary driver and purification is optimized.

Comparative Reagent Analysis

ReagentReactivityByproductPurification DifficultyRecommended For
1H-pyrazole-1-carboxamidine HCl ModeratePyrazoleHigh (Polarity match)Simple, water-soluble targets

-Di-Boc-1H-pyrazole-1-carboxamidine
High PyrazoleLow (Std. Silica)Drug Development / Complex Scaffolds
S-Methylisothiourea LowMethanethiol (Gas)ModerateLarge scale (Cost-effective)
Goodman’s Reagent (Triflyl-guanidine)Very HighTriflamideLowSterically hindered amines

Recommended Experimental Protocol

Method: Synthesis of


-Di-Boc-N''-(3-pyridinylmethyl)guanidine
This method maximizes yield and simplifies purification.

Reagents:

  • 3-Pyridinylmethylamine (1.0 equiv)

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • DIPEA (1.1 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-pyridinylmethylamine (e.g., 1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (1.1 mmol). Note: Even though the reagent is neutral, the base scavenges any adventitious acid and ensures the amine is free.

  • Reagent Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol) in one portion.
    
  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product will be less polar than the amine.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Dissolve the residue in EtOAc.

    • Wash with 5% Citric Acid (removes unreacted amine and pyridine/pyrazole byproducts) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes).

  • Deprotection (Optional): Stir the purified Boc-guanidine in 1:1 TFA:DCM for 2 hours to yield the trifluoroacetate salt of the free guanidine.

Mechanistic Workflow & Decision Tree

GuanidylationWorkflow Start Start: 3-Pyridinylmethylamine Choice Select Reagent Strategy Start->Choice PathA Path A: Free Guanidine (Reagent: Pyrazole-Carboxamidine HCl) Choice->PathA Cost Driven PathB Path B: Protected Guanidine (Reagent: Di-Boc-Pyrazole-Carboxamidine) Choice->PathB Purity/Drug Dev Driven SolventA Solvent: DMF (Required for Solubility) PathA->SolventA Check Troubleshoot: Low Yield? PathA->Check SolventB Solvent: DCM or MeCN PathB->SolventB Precip Risk: Product Precipitation SolventA->Precip If solvent too non-polar PurifyA Purification: HPLC / Ion Exchange Precip->PurifyA Difficult Separation ReactionB Reaction: Homogeneous Solution SolventB->ReactionB PurifyB Purification: Silica Gel Column ReactionB->PurifyB Deprotect Step: TFA Deprotection PurifyB->Deprotect AddBase Add DIPEA to free Amine Check->AddBase Yes

Caption: Decision matrix for reagent selection highlighting the solubility advantages of the Boc-protected pathway.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Organic Chemistry Portal. Synthesis of Guanidines.[Link]

Sources

Troubleshooting

Addressing batch-to-batch variability in N-(3-pyridinylmethyl)guanidine sulfate production

Technical Support Center: N-(3-pyridinylmethyl)guanidine Sulfate A Guide to Investigating and Resolving Batch-to-Batch Variability This technical support guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-pyridinylmethyl)guanidine Sulfate

A Guide to Investigating and Resolving Batch-to-Batch Variability

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3-pyridinylmethyl)guanidine sulfate. Its purpose is to provide a structured approach to troubleshooting the common causes of batch-to-batch variability, ensuring the consistent quality, purity, and performance of the final active pharmaceutical ingredient (API). The principles outlined here are grounded in established Good Manufacturing Practices (GMP) and Quality by Design (QbD) concepts.[1][2][3]

Section 1: Troubleshooting Starting Material and Reagent Variability

The quality of your starting materials is the foundation of a reproducible synthesis.[2] Inconsistent quality in raw materials is a frequent and often overlooked source of batch-to-batch variability.[4][5]

Q1: My recent batches show a new, unidentified impurity peak in the HPLC analysis that wasn't present before. I suspect a starting material issue. How should I investigate?

A1: This is a classic sign of a change in the quality of one of your inputs. A systematic approach is required to isolate the source.

  • Causality: A new impurity in a starting material can carry through the synthesis, or it can react to form a new, unexpected byproduct. For example, a reactive impurity in the 3-picolylamine starting material could compete in the guanidinylation reaction, leading to a new guanidine derivative.

  • Troubleshooting Protocol:

    • Quarantine and Retain: Immediately quarantine the suspect batches of starting materials (e.g., 3-picolylamine, the guanidinylating reagent) and the non-conforming API batch. Obtain retain samples from previous, successful batches for comparison.

    • Comparative Analysis: Perform a head-to-head analytical comparison of the "good" and "bad" starting material batches.

      • HPLC Purity: Use a high-resolution HPLC method to compare the impurity profiles. A gradient method is often necessary to separate closely eluting impurities.[3]

      • GC-MS for Volatiles: Analyze for volatile organic impurities that might not be visible by HPLC.

      • Water Content: Use Karl Fischer titration to check for excess moisture, as water can cause hydrolysis of reagents or intermediates.[6]

    • Spiking Study: If a new impurity is identified in a starting material, perform a "spiking study." Intentionally add a small, known quantity of the suspect starting material batch into a lab-scale reaction that previously used a "good" batch. If the new impurity peak appears in the final product, you have confirmed the root cause.

Q2: The reaction yield has been inconsistent across the last three batches, despite keeping all process parameters constant. Could this be related to reagent quality?

A2: Yes, absolutely. Beyond simple purity, the reactivity and physical properties of reagents can vary.

  • Causality:

    • Guanidinylating Reagent Activity: Reagents like S-methylisothiourea sulfate or cyanamide can degrade over time or vary in quality between suppliers, leading to incomplete reactions.[7]

    • Base Strength/Purity: If a base is used to neutralize acid formed during the reaction, variations in its strength or purity can alter the reaction pH, impacting reaction rate and impurity formation.[8][9]

    • Solvent Quality: The presence of reactive impurities (e.g., aldehydes in alcohols) or variable water content in solvents can lead to side reactions.

  • Recommended Actions:

    • Supplier Qualification: Do you have a robust supplier qualification program? It is critical to establish clear specifications for all raw materials.[2]

    • Reagent Potency Assay: Implement a potency assay for your key guanidinylating reagent. This could be a simple titration or a quantitative NMR (qNMR) analysis.

    • Review Certificates of Analysis (C of A): Compare the C of A for the raw material batches used in the inconsistent productions. Look for any parameters that are different, even if they are still within the supplier's specification range.

Parameter Specification Action if Deviating
Starting Material Purity (HPLC)> 99.0%Perform impurity identification.
Water Content (Karl Fischer)< 0.2%Dry the material or reject the batch.
Guanidinylating Reagent Assay98.0% - 102.0%Adjust stoichiometry based on actual potency.
Solvent Purity (GC)> 99.5%Re-distill or source from a higher-purity supplier.
A checklist for qualifying critical starting materials.

Section 2: Troubleshooting the Guanidinylation Reaction

The guanidinylation step is the core transformation and is highly sensitive to process parameters. Even minor deviations can propagate into significant batch-to-batch differences.

Q1: I'm observing higher levels of unreacted 3-picolylamine in some batches. What are the likely causes?

A1: This indicates an incomplete or stalled reaction. The root cause is likely related to reaction kinetics or stoichiometry.

  • Causality: The formation of the guanidine group is a nucleophilic addition or substitution reaction.[10] Its efficiency depends on temperature, concentration, mixing, and the absence of competing side reactions.

  • Troubleshooting Workflow:

    A workflow for troubleshooting incomplete reactions.

  • Detailed Steps:

    • Temperature Control: Was the reaction temperature maintained precisely? Exothermic reactions can lead to temperature spikes if not controlled, which can degrade reagents.[2]

    • Mixing Efficiency: At scale, inefficient mixing can create "dead zones" in the reactor where reagents are not properly incorporated, leading to localized areas of incomplete reaction.

    • Reagent Addition: Was the guanidinylating reagent added too quickly? This can cause localized high concentrations, leading to side reactions or precipitation.

Section 3: Troubleshooting Crystallization and Product Isolation

The final isolation and crystallization step is critical for determining the purity, physical form, and handling properties of the N-(3-pyridinylmethyl)guanidine sulfate.

Q1: My final product has a different crystal habit (e.g., needles instead of plates) and is difficult to filter. Why would this happen?

A1: A change in crystal habit is a strong indicator of a change in the crystallization conditions, which can be very sensitive to impurities, cooling rate, and agitation.

  • Causality: Crystallization is a highly specific process of molecular self-assembly. The final crystal form (polymorph) and habit are dictated by the level of supersaturation and the presence of any impurities that can inhibit or promote growth on specific crystal faces.[11][12]

  • Troubleshooting Protocol:

    • Review Cooling Profile: Compare the temperature cooling profiles between the "good" and "bad" batches. A faster cooling rate can lead to rapid nucleation and the formation of smaller, less-ordered crystals or a different polymorph.[13]

    • Check for Impurities: Even trace levels of impurities can act as crystal habit modifiers. Re-examine the HPLC of the mother liquor from the "bad" batch. Is there an impurity that is being excluded from the crystal lattice?

    • Seeding Protocol: If you use a seeding protocol, ensure the seed crystals are of the correct polymorphic form and are added at the same temperature and level of supersaturation in every batch.[12]

    • Agitation: Verify that the agitation speed during crystallization is consistent. Different levels of shear can affect nucleation and crystal growth rates.

Q2: The color of my final product varies from off-white to a yellowish tint. Is this a cause for concern?

A2: Yes, color variation is an indicator of process inconsistency and the potential presence of impurities.

  • Causality: Color often arises from minor, highly conjugated impurities that may be present at levels difficult to detect by standard HPLC purity tests. These can be formed by oxidative processes or side reactions at elevated temperatures.

  • Recommended Actions:

    • Forced Degradation Study: Perform a forced degradation study on a sample of clean API. Expose it to heat, acid, base, and peroxide to intentionally generate degradation products. Analyze these samples by HPLC-DAD or LC-MS to see if any of the generated impurity peaks match those found in the off-color batches.

    • Inert Atmosphere: Ensure the reaction and isolation steps are performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Temperature Control: Review temperature logs for any excursions, especially during work-up and drying, as higher temperatures can promote the formation of color bodies.

Section 4: General FAQs

Q1: What is the single most important principle to follow to ensure batch-to-batch consistency?

A1: The most critical principle is rigorous adherence to a validated manufacturing process with well-defined process parameters and material specifications. This is a core tenet of Good Manufacturing Practice (GMP) as outlined in the ICH Q7 guidelines.[14][15][16] Any deviation, no matter how small, must be documented, investigated, and justified.

Q2: How can Process Analytical Technology (PAT) help improve consistency?

A2: PAT involves using in-line or at-line analytical tools to monitor a process in real-time.[2][3] For example, an in-line probe could monitor the disappearance of a starting material during the reaction, allowing for real-time adjustments and ensuring the reaction goes to completion every time, rather than relying on a fixed time point. This shifts the manufacturing paradigm from "testing quality in" to "building quality in."[3]

Q3: What analytical methods are essential for characterizing N-(3-pyridinylmethyl)guanidine sulfate?

A3: A combination of techniques is necessary for full characterization:[3][17]

  • HPLC: For purity, impurity profiling, and assay.

  • LC-MS: For identification of unknown impurities.[18]

  • NMR (¹H and ¹³C): For structural confirmation.

  • FTIR: For confirmation of functional groups and as a quick identity check.

  • DSC/TGA: To characterize the melting point and thermal stability.

  • XRPD: To identify and control the crystalline form (polymorphism).

References

  • ICH Q7 Guidance. Zamann Pharma Support GmbH.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
  • Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ComplianceOnline.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
  • Achieving Batch to B
  • A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production. Benchchem.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Ensuring Batch-to-Batch Consistency in Inhal
  • Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis. Benchchem.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.
  • Crystallization processes in pharmaceutical technology and drug delivery design.
  • Guanine Hydrochloride Impurities and Rel
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystalliz
  • Guanidine Hydrochloride-impurities.
  • Pharmaceutical Manufacturing Continuous Crystalliz
  • Pharmaceutical Crystallization.
  • Crystallis
  • analytical methods.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Synthesis and Structure-Activity Studies of N,N'-diarylguanidine Derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. PubMed.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. The Royal Society of Chemistry.
  • N-(3-pyridinylmethyl)
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • Synthesis of guanidines. Organic Chemistry Portal.
  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl).
  • N-(3-pyridinylmethyl)
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.
  • Guanidine synthesis by guanyl
  • N-(3-pyridinylmethyl)

Sources

Optimization

Technical Support Center: N-(3-pyridinylmethyl)guanidine sulfate Scale-Up &amp; Troubleshooting

Welcome to the Technical Support Center for the manufacturing of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0)[1]. As a Senior Application Scientist, I have designed this guide to assist process chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the manufacturing of N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0)[1]. As a Senior Application Scientist, I have designed this guide to assist process chemists and drug development professionals in navigating the complex transition from bench-scale synthesis to pilot-plant manufacturing.

Guanidine derivatives are critical intermediates, often utilized in the synthesis of active pharmaceutical ingredients (APIs) and investigated for their role in modulating nitric oxide synthase (NOS) pathways[2]. However, the scale-up of amine guanylation presents unique thermodynamic, kinetic, and safety challenges. This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting and self-validating protocols.

Section 1: Process Chemistry & Scale-Up FAQs

Q1: Why does the guanylation reaction stall at 70-80% conversion during scale-up, even when it reaches 99% in the lab? The Causality: This is a classic pH drift phenomenon. The starting material, 3-picolylamine, has a predicted pKa of approximately 8.34[3]. For the nucleophilic attack on the guanylating agent to occur, the primary amine must remain deprotonated. However, as the reaction proceeds, it generates a guanidine product with a much higher pKa (~13.0). If the system is not actively buffered or fed with a continuous base stream, the newly formed guanidine acts as a strong base, altering the ionic strength of the solution and effectively causing the remaining 3-picolylamine to protonate into a non-nucleophilic ammonium state. The Solution: Implement active pH monitoring and continuous dosing of 10% NaOH to maintain a strict pH window of 9.5–10.5 throughout the reaction lifecycle.

Q2: How do we safely manage the severe off-gassing during guanylation with S-methylisothiourea sulfate? The Causality: S-methylisothiourea sulfate is a highly efficient and cost-effective guanylating agent[4]. However, the mechanism involves the displacement of a thiomethyl leaving group, which immediately protonates to form methanethiol (methyl mercaptan, MeSH)[4]. Methanethiol is a highly toxic, foul-smelling gas with a boiling point of 6°C. At standard reaction temperatures (60–80°C), it evolves violently. The Solution: You must engineer an oxidative scrubbing system. Routing the exhaust through a sodium hypochlorite (bleach) trap oxidizes the volatile thiol into highly soluble, odorless methanesulfonic acid (MSA) or dimethyl disulfide, neutralizing the hazard.

Q3: What is the optimal crystallization strategy for isolating the sulfate salt without massive yield loss? The Causality: Guanidine sulfates exhibit exceptionally high aqueous solubility due to extensive hydrogen bonding networks and their ionic nature. Attempting to isolate the product by evaporating water at scale is energy-intensive and exposes the product to thermal degradation. The Solution: Anti-solvent crystallization is required. By introducing a water-miscible organic solvent (like ethanol) to the aqueous reaction mixture, you lower the dielectric constant of the medium. This forces the highly polar sulfate salt to precipitate out cleanly as a crystalline solid, drastically improving both yield and filtration kinetics.

Section 2: Troubleshooting Guide & Experimental Protocols

Protocol 1: Optimized Guanylation Workflow

This protocol utilizes a self-validating feedback loop to ensure complete conversion of 3-picolylamine to N-(3-pyridinylmethyl)guanidine sulfate.

Step 1: Reactor Preparation & Amine Charging

  • Action: Charge 3-picolylamine (1.0 eq) into the reactor containing a 1:1 (v/v) mixture of Ethanol/Water (0.5 M concentration).

  • Causality: The mixed solvent system ensures the homogeneous solubility of both the organic amine and the inorganic sulfate salts, preventing biphasic kinetic bottlenecks.

Step 2: pH Adjustment & Validation

  • Action: Add 10% NaOH (aq) dropwise until the pH stabilizes at 10.0.

  • Validation: The system is self-validating if the calibrated pH probe reads between 9.5 and 10.5 for at least 10 consecutive minutes before proceeding. Do not add the guanylating agent until this baseline is established.

Step 3: Guanylating Agent Addition

  • Action: Add S-methylisothiourea sulfate (0.6 eq, which provides 1.2 eq of the active guanylating species) portion-wise over 45 minutes.

  • Causality: Portion-wise addition controls the exothermic heat release and prevents a sudden, unmanageable spike in methanethiol off-gassing.

Step 4: Heating and Reflux

  • Action: Heat the reactor to 70°C for 8 hours.

  • Validation: Sample the reactor and monitor conversion via HPLC. The reaction is deemed complete when the 3-picolylamine peak is < 2% AUC.

Protocol 2: Methanethiol Scrubbing & Neutralization

A critical safety protocol for managing the toxic byproducts of S-methylisothiourea sulfate guanylation[4].

Step 1: Trap Configuration

  • Action: Connect the reactor's reflux condenser exhaust to a series of three traps:

    • An empty anti-suckback trap.

    • A 10% NaOH aqueous trap.

    • A 12% NaOCl (bleach) + 5% NaOH aqueous trap.

  • Causality: The empty trap prevents scrubber fluid from being pulled back into the reactor during cooling cycles. The first NaOH trap neutralizes any acidic vapors. The final bleach trap oxidizes the toxic methanethiol gas into safe methanesulfonic acid.

Step 2: Flow Verification

  • Action: Initiate a gentle nitrogen sweep (0.1 vvm) through the reactor headspace.

  • Validation: Observe continuous, steady bubbling in Trap 3. This confirms positive pressure flow and verifies there are no leaks in the system.

Step 3: Quenching the Scrubber

  • Action: Post-reaction, test the liquid in the bleach trap (Trap 3) with starch-iodide paper.

  • Validation: A rapid color change to blue/black confirms that active chlorine remains in excess, validating that 100% of the methanethiol was successfully oxidized.

Section 3: Quantitative Data Summary

Table 1: Guanylating Agent Selection Matrix

Choosing the right reagent dictates the downstream engineering requirements.

Guanylating AgentPrimary ByproductRelative CostScale-Up SuitabilityHazard Profile
S-Methylisothiourea Sulfate Methanethiol (Gas)LowExcellent (with scrubbing)Toxic gas evolution
O-Methylisourea Sulfate Methanol (Liquid)HighGoodFlammable byproduct
Cyanamide None (Atom Economy)MediumPoor (Polymerization risk)Highly reactive, unstable
Table 2: Crystallization Solvent System Comparison

Data demonstrating the necessity of anti-solvent crystallization for guanidine sulfates.

Solvent SystemAPI Solubility (20°C)Impurity PurgingExpected YieldCrystal Habit
100% Water >500 mg/mLHigh<40%Amorphous paste
Water/Ethanol (1:4) <20 mg/mLHigh>85%Free-flowing needles
Water/Acetone (1:5) <10 mg/mLModerate>90%Fine powder (slow filtration)

Section 4: Mandatory Visualizations

ReactionPathway A 3-Picolylamine (pKa ~8.34) C Alkaline Medium (pH 9.5-10.5) A->C B S-Methylisothiourea Sulfate B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E N-(3-pyridinylmethyl) guanidine sulfate D->E Elimination F Methanethiol (MeSH) Gas D->F Toxic Byproduct

Caption: Chemical workflow of 3-picolylamine guanylation highlighting the elimination of methanethiol.

ScrubbingSystem R Reactor (MeSH Evolution) C Condenser (Reflux) R->C MeSH + Vapor T1 Trap 1: Empty (Anti-suckback) C->T1 Dry MeSH Gas T2 Trap 2: 10% NaOH (Pre-wash) T1->T2 T3 Trap 3: NaOCl / NaOH (Oxidation to MSA) T2->T3 Primary Scrubbing V Vent to Atmosphere (Safe Exhaust) T3->V Clean Exhaust

Caption: Logical flow of the oxidative scrubbing system required for safe methanethiol neutralization.

References

  • Guanidine sulf
  • S-methylisothiourea, an iNOS inhibitor, attenuates inflammation in thyroid eye disease-derived orbital fibroblasts by suppressing the iNOS/NO/NF-κB signaling pathway - ResearchGate.
  • 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 - Benchchem. benchchem.com.
  • 3-(Aminomethyl)pyridine | 3731-52-0 - ChemicalBook. chemicalbook.com.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 1H NMR Spectral Analysis and Validation of N-(3-pyridinylmethyl)guanidine Sulfate

Executive Summary N-(3-pyridinylmethyl)guanidine is a critical pharmacophore and building block utilized in the synthesis of kinase inhibitors, histamine receptor antagonists, and advanced agricultural compounds. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-pyridinylmethyl)guanidine is a critical pharmacophore and building block utilized in the synthesis of kinase inhibitors, histamine receptor antagonists, and advanced agricultural compounds. Because the guanidine moiety is highly basic (pKa ~13.5), the free base form is inherently unstable, prone to oxidative degradation and atmospheric carbon dioxide absorption. To ensure long-term stability and analytical reliability, drug development professionals must select an optimal salt form[1].

This guide objectively compares the performance of N-(3-pyridinylmethyl)guanidine sulfate against its free base and hydrochloride (HCl) alternatives. Furthermore, it establishes a self-validating 1H Nuclear Magnetic Resonance (NMR) methodology to definitively confirm the structural integrity, purity, and protonation state of the commercial sulfate product[2].

Comparative Analysis: Why the Sulfate Salt Outperforms Alternatives

The selection of a pharmaceutical salt directly dictates the physicochemical properties of the active ingredient. While salt formation improves solubility, it can also introduce vulnerabilities if the wrong counterion is chosen[1].

  • Alternative A: The Free Base. The unprotonated form is highly reactive. It lacks a stable crystal lattice, making it difficult to weigh accurately and prone to rapid degradation on the benchtop.

  • Alternative B: The Hydrochloride (HCl) Salt. While HCl is a common counterion, guanidine hydrochlorides are notoriously deliquescent. They rapidly absorb atmospheric moisture, which causes variable hydration states. In NMR analysis, this absorbed water broadens the exchangeable proton signals, obscuring critical structural data.

  • The Product: The Sulfate Salt. Sulfate provides a robust, non-hygroscopic crystal lattice. It locks the guanidine moiety into a stable protonated state, yielding highly reproducible analytical data and extending the compound's shelf life indefinitely under standard storage conditions.

Quantitative Performance Metrics

Table 1: Physicochemical and Analytical Reliability Comparison

MetricFree Base (Alternative A)HCl Salt (Alternative B)Sulfate Salt (The Product)
Hygroscopicity LowHigh (Deliquescent)Very Low (Stable)
NMR Baseline Clarity HighPoor (Water peak interference)High (Sharp signals)
Oxidative Stability PoorModerateExcellent
Stoichiometric Reliability N/AVariable (due to hydration)Highly Consistent

1H NMR Chemical Shift Variations (The Causality of Protonation)

1H NMR spectroscopy does more than map the carbon-hydrogen framework; it acts as a highly sensitive probe for the molecule's electronic environment. The chemical shift of the protonated amine (NH+) and its adjacent aliphatic protons is directly influenced by the hydrogen-bond basicity (pKBHX) of the counteranion[3].

When the guanidine group is protonated by sulfuric acid, the positive charge deshields the adjacent methylene (-CH2-) protons, pushing them downfield. Furthermore, the stable sulfate counterion prevents the rapid proton exchange seen in HCl salts, allowing the guanidinium protons to be observed as a distinct, quantifiable signal.

Table 2: Comparative 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

Proton AssignmentFree BaseHCl SaltSulfate Salt
Pyridine H2 ~8.45 ppm (d)~8.60 ppm (d)~8.55 ppm (d)
Pyridine H6 ~8.40 ppm (dd)~8.55 ppm (dd)~8.50 ppm (dd)
Pyridine H4 ~7.70 ppm (dt)~7.90 ppm (dt)~7.80 ppm (dt)
Pyridine H5 ~7.30 ppm (dd)~7.50 ppm (dd)~7.40 ppm (dd)
Methylene (-CH2-) ~4.20 ppm (s)~4.50 ppm (d)~4.45 ppm (d)
Guanidinium (-NH/-NH2) ~6.50 ppm (br s)~7.80 ppm (br s)*~7.50 ppm (br s)

*Note: The HCl salt often exhibits severe peak broadening or shifting due to rapid chemical exchange with absorbed atmospheric water.

Structural Mapping and Validation Workflows

To visualize the relationship between the molecular structure and its corresponding NMR signals, refer to the structural mapping diagram below.

NMR_Assignments Molecule N-(3-pyridinylmethyl)guanidine Sulfate Salt PyRing Pyridine Ring Protons (H2, H4, H5, H6) Molecule->PyRing CH2 Methylene Protons (CH2) Molecule->CH2 Guanidine Guanidinium Protons (NH, NH2) Molecule->Guanidine Shift1 δ 7.40 - 8.55 ppm (Deshielded by protonation) PyRing->Shift1 Shift2 δ 4.45 ppm (Doublet, J = 6.0 Hz) CH2->Shift2 Shift3 δ 7.50 ppm (Broad Singlet, Exchangeable) Guanidine->Shift3

Fig 1. 1H NMR structural mapping and chemical shift assignments for the sulfate salt.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates built-in internal validation checkpoints.

Phase 1: Sample Preparation (The Foundation of Accuracy)
  • Solvent Selection: Use high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Do not use D2O. Deuterium oxide will cause rapid H/D exchange with the guanidinium protons, rendering them invisible to 1H NMR and eliminating a critical validation vector[3].

  • Concentration: Dissolve exactly 15–20 mg of N-(3-pyridinylmethyl)guanidine sulfate in 0.6 mL of DMSO-d6. This ensures an optimal signal-to-noise (S/N) ratio without causing viscosity-induced line broadening.

Phase 2: Instrument Parameters (The Acquisition)
  • Temperature Calibration: Set the NMR probe to exactly 298K. Temperature fluctuations alter the hydrogen-bonding dynamics of the guanidinium group, causing unpredictable chemical shift drifting.

  • Relaxation Delay (D1): Set D1 to 10 seconds .

    • Causality: Guanidinium protons and isolated aromatic protons have extended T1 relaxation times. A standard 1-second delay results in incomplete relaxation, which skews the quantitative integration and falsely suggests an incorrect salt stoichiometry.

  • Scans (NS): Acquire 32 to 64 scans to ensure the broad guanidinium signals emerge clearly from the baseline.

Phase 3: Data Processing & Internal Validation
  • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

  • Self-Validation Checkpoint (Integration): Integrate the Pyridine H2 doublet (set to exactly 1.00). The methylene (-CH2-) signal must integrate to exactly 2.00 (±0.05). If this ratio fails, the structural integrity of the backbone is compromised, and the sample must be rejected.

  • Counterion Verification: Because sulfate lacks protons, its presence is validated indirectly. The guanidinium protons must appear as a broad singlet integrating to ~4.00 around 7.50 ppm. A shift further downfield (e.g., >7.80 ppm) or severe broadening indicates chloride contamination or excessive water absorption, proving the superiority of the pure sulfate form[3].

NMR_Validation_Workflow Start Synthesize N-(3-pyridinylmethyl)guanidine SaltScreen Salt Screening (Sulfate vs. HCl vs. Free Base) Start->SaltScreen NMRPrep 1H NMR Sample Prep (15 mg in 0.6 mL DMSO-d6) SaltScreen->NMRPrep Acquisition NMR Acquisition (400 MHz, 298K, D1=10s) NMRPrep->Acquisition Analysis Spectral Analysis (Chemical Shift & Integration) Acquisition->Analysis Decision Validation Criteria Met? (Purity > 98%, Correct Stoichiometry) Analysis->Decision Valid Validated Sulfate Salt Ready for Downstream Use Decision->Valid Yes Invalid Repurify / Re-crystallize Decision->Invalid No Invalid->NMRPrep Retest

Fig 2. Step-by-step 1H NMR validation workflow for N-(3-pyridinylmethyl)guanidine sulfate.

References

  • Sigma-Aldrich. "Guanidine sulfate | Sigma-Aldrich: N-(3-pyridinylmethyl)
  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." europeanpharmaceuticalreview.com.
  • American Chemical Society. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted In." acs.org.

Sources

Comparative

Reference standards for N-(3-pyridinylmethyl)guanidine sulfate quality control

Title: Reference Standards for N-(3-pyridinylmethyl)guanidine Sulfate Quality Control: A Comparative Qualification Guide Executive Summary & Metrological Context N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0;...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for N-(3-pyridinylmethyl)guanidine Sulfate Quality Control: A Comparative Qualification Guide

Executive Summary & Metrological Context

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0; Formula:


) is a highly polar, nitrogen-rich heterocyclic building block. It is frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and histamine receptor modulators [1].

Because guanidine derivatives can carry over reactive precursors or degrade into potentially genotoxic impurities (e.g., substituted anilines or reactive ureas), the analytical control of this intermediate is paramount. The free base of guanidine is a strong base (pKa ~13) and is highly deliquescent; therefore, the sulfate salt is utilized to provide a stable, crystalline solid suitable for accurate gravimetric weighing. Selecting the correct grade of reference standard—and employing a self-validating qualification workflow—is the foundation of robust pharmaceutical quality control (QC).

Objective Comparison of Reference Standard Grades

When establishing a QC framework for N-(3-pyridinylmethyl)guanidine sulfate, analytical scientists must select a reference standard grade appropriate for the drug development phase. Commercial basic building blocks [2] often lack the metrological traceability required for late-stage GMP batch release, necessitating the use or internal synthesis of higher-tier standards.

Table 1: Comparative Analysis of N-(3-pyridinylmethyl)guanidine Sulfate Reference Standards

Standard GradeMetrological TraceabilityPurity Assessment MethodAssigned Uncertainty (

)
Primary Use Case
Certified Reference Material (CRM) ISO 17034 / NIST TraceableOrthogonal (qNMR + Mass Balance)≤ 0.5%Calibration of secondary standards; late-stage GMP API release.
Pharmacopeial (USP/EP) Traceable to WHO/PharmacopeiaCompendial MonographNot explicitly stated (assumed 100% for assay)Compendial testing; regulatory dispute resolution.
In-House Working Standard Traceable to CRM/PrimaryqNMR or Mass Balance0.5% – 1.0%Routine batch release; daily HPLC system suitability tests.
Commercial / Research Grade None (COA provided "As-Is")HPLC-UV (Area %)> 2.0% (often unquantified)Early discovery; route scouting; qualitative peak identification.

Analytical Qualification Workflow: A Self-Validating System

To elevate a Commercial Grade material to an In-House Working Standard, a self-validating analytical system must be employed. This relies on the principle of orthogonality: determining the absolute mass fraction via a primary ratio method (Quantitative NMR) and cross-validating it against an indirect method (Mass Balance). If the two independent vectors converge within 0.5%, the standard's purity is scientifically validated [3].

Workflow Start N-(3-pyridinylmethyl)guanidine sulfate Candidate qNMR Primary: qNMR (Absolute Purity) Start->qNMR Direct Assay MassBal Orthogonal: Mass Balance (100% - Impurities) Start->MassBal Indirect Assay Cert Certified Reference Standard with Defined Uncertainty qNMR->Cert Cross-validation HPLC HPLC-UV/MS (Organic Impurities) MassBal->HPLC TGA TGA / KF (Water & Volatiles) MassBal->TGA ROI Residue on Ignition (Inorganics) MassBal->ROI HPLC->Cert TGA->Cert ROI->Cert

Fig 1. Orthogonal qualification workflow for N-(3-pyridinylmethyl)guanidine sulfate reference standards.

Protocol A: Absolute Purity Assignment via qNMR (USP <761> & <1220>)

Quantitative NMR (qNMR) is the gold standard for reference standard qualification because the integrated intensity of a proton resonance is directly proportional to the number of nuclei, eliminating the need for an identical reference material [4].

Step-by-Step Methodology:

  • Calibrant Selection (Causality): Select a NIST-traceable internal standard (e.g., Maleic acid CRM). Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm in

    
    , which avoids spectral overlap with the pyridinyl protons of the analyte (7.4–8.6 ppm) and the methylene bridge protons (~4.5 ppm).
    
  • Gravimetric Preparation: Accurately weigh ~10 mg of the N-(3-pyridinylmethyl)guanidine sulfate candidate and ~5 mg of the calibrant using a microbalance (readability 0.001 mg) into the same vial. Reasoning: Co-dissolving ensures both molecules experience the exact same volume and environmental conditions, making the measurement a primary ratio of masses.

  • Solvent Addition: Dissolve in 1.0 mL of

    
     containing 0.01% TSP (internal chemical shift reference).
    
  • Acquisition Parameters (

    
     Relaxation):  Run an inversion recovery experiment to determine the spin-lattice relaxation time (
    
    
    
    ). Set the relaxation delay (
    
    
    ) to
    
    
    of the slowest relaxing proton (typically the pyridine ring protons). Reasoning: A
    
    
    of
    
    
    ensures >99.3% longitudinal magnetization recovery, preventing integration errors caused by signal saturation.
  • Calculation: Compute the mass fraction (

    
    ) using the standard USP formula comparing the integrals, number of protons, molecular weights, and sample masses of the analyte and calibrant.
    
Protocol B: Chromatographic Purity via HPLC-UV/MS

While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%) required for ICH Q3A compliance.

Step-by-Step Methodology:

  • Column Selection (Causality): Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm). Reasoning: The guanidinium moiety carries a permanent positive charge at standard pH levels. On a traditional C18 reversed-phase column, this results in zero retention (elution in the void volume) and poor peak shape. HILIC retains the polar analyte via hydrophilic partitioning and electrostatic interactions.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Reasoning: Volatile buffers are mandatory to ensure compatibility with downstream Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Gradient: Start at 90% B, decreasing to 50% B over 15 minutes.

  • Detection: Monitor UV at 254 nm (optimal for the

    
     transition of the pyridine ring) and ESI-MS in positive mode. The target analyte will present a pseudo-molecular ion 
    
    
    
    at m/z 151.1 (representing the free base
    
    
    ).

Degradation & Impurity Profiling Logic

Understanding the intrinsic chemical stability of N-(3-pyridinylmethyl)guanidine is essential for establishing stability-indicating methods for the reference standard. Guanidines are susceptible to hydrolysis under strongly alkaline or acidic conditions, particularly when subjected to thermal stress.

Degradation API N-(3-pyridinylmethyl)guanidine (Target Analyte) Hydrolysis Hydrolysis (Moisture/Heat) API->Hydrolysis Oxidation Oxidation (Peroxides/Light) API->Oxidation ImpA 3-(Aminomethyl)pyridine (Cleavage Product) Hydrolysis->ImpA Complete ImpC Urea derivative (Partial Hydrolysis) Hydrolysis->ImpC Partial ImpB Pyridine N-oxide (Oxidation Product) Oxidation->ImpB N-oxidation

Fig 2. Mechanistic degradation pathways of N-(3-pyridinylmethyl)guanidine guiding impurity profiling.

Mechanistic Causality in Impurity Tracking:

  • Hydrolytic Cleavage: Exposure to moisture over time can lead to the partial hydrolysis of the guanidine group into a urea derivative, or complete cleavage yielding 3-(aminomethyl)pyridine. The HPLC-MS method must be validated to resolve the m/z 109.1 peak (3-(aminomethyl)pyridine) from the main peak.

  • Oxidative Degradation: The nitrogen atom in the pyridine ring is susceptible to N-oxidation in the presence of peroxides (often trace contaminants in ether or THF used during upstream synthesis). This necessitates tracking the N-oxide derivative during forced degradation studies.

Conclusion

The qualification of N-(3-pyridinylmethyl)guanidine sulfate reference standards requires a transition from qualitative vendor-supplied COAs to rigorous, self-validating metrological systems. By employing qNMR as a primary ratio method and cross-validating with HILIC-UV/MS and mass balance, analytical scientists can confidently assign absolute purities with expanded uncertainties of


. This rigorous approach ensures that downstream API synthesis and impurity tracking are built upon an unshakeable analytical foundation.

References

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review. URL:[Link]

Validation

A Comparative Guide to Infrared (IR) Spectroscopy for the Identification of N-(3-pyridinylmethyl)guanidine Sulfate

Abstract This guide provides a comprehensive analysis of the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification and characterization of N-(3-pyridinylmethyl)guanidine sulfate. It is des...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification and characterization of N-(3-pyridinylmethyl)guanidine sulfate. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for structural elucidation. This document will delve into the theoretical underpinnings of the characteristic vibrational modes, present a detailed experimental protocol, and compare the utility of IR spectroscopy with other analytical techniques. The information is grounded in established spectroscopic principles and supported by empirical data.

Introduction: The Significance of N-(3-pyridinylmethyl)guanidine Sulfate and the Role of IR Spectroscopy

N-(3-pyridinylmethyl)guanidine is a molecule of interest in pharmaceutical research due to the prevalence of the guanidinium group in biologically active compounds. The guanidinium group, a key feature of the amino acid arginine, is known for its ability to form multiple hydrogen bonds and its high basicity, which are crucial for molecular recognition and catalytic processes.[1] The sulfate salt of this compound presents a unique analytical challenge, requiring the distinct identification of the organic cation and the inorganic sulfate anion.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds.[1] Its speed and versatility make it an invaluable tool for the qualitative and, in some cases, quantitative analysis of pharmaceutical compounds. This guide will demonstrate how to leverage the specific absorption bands of the pyridinyl, methyl, guanidinium, and sulfate moieties to unequivocally identify N-(3-pyridinylmethyl)guanidine sulfate.

Theoretical Framework: Deciphering the Vibrational Landscape

The infrared spectrum of N-(3-pyridinylmethyl)guanidine sulfate is a composite of the vibrational modes of its distinct functional groups. Understanding the origin of these peaks is paramount for accurate spectral interpretation.

The Guanidinium Cation: A Resonance-Stabilized System

The protonated guanidine group, the guanidinium cation, is a highly symmetric and resonance-stabilized ion.[1][2] This delocalization of electrons across the C-N bonds results in characteristic absorption bands. Key vibrational modes include:

  • N-H Stretching: These vibrations typically appear in the high-frequency region of the spectrum, generally between 3200 and 3400 cm⁻¹. The exact position and broadness of these bands are sensitive to the extent of hydrogen bonding within the crystal lattice.[3]

  • C=N Stretching and CN₃ Asymmetric Stretching: Due to resonance, the guanidinium ion does not have a true C=N double bond. Instead, it exhibits strong absorptions corresponding to the asymmetric and degenerate vibrations of the CN₃ unit. These are typically observed in the 1600-1680 cm⁻¹ region.[3][4][5]

  • N-H Bending (Scissoring): These vibrations occur at lower frequencies than the stretching modes, often around 1635 cm⁻¹.[1][3]

The 3-Substituted Pyridinyl Ring

The pyridine ring has a set of characteristic vibrational modes that are well-documented.[6][7] For a 3-substituted pyridine, the following peaks are of diagnostic importance:

  • C-H Stretching (Aromatic): These vibrations typically appear above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • Ring Bending and Out-of-Plane C-H Bending: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and are sensitive to the substitution pattern.

The Methylene Bridge (-CH₂-)

The methylene group connecting the pyridinyl and guanidinium moieties will exhibit its own characteristic vibrations:

  • C-H Asymmetric and Symmetric Stretching: These are expected in the 2930 cm⁻¹ and 2855 cm⁻¹ regions, respectively.[3]

  • -CH₂- Bending (Scissoring): This mode is typically observed around 1460 cm⁻¹.[3]

The Sulfate Anion (SO₄²⁻)

The sulfate ion, in its free state, possesses tetrahedral (T_d) symmetry. However, in a crystalline environment, this symmetry can be lowered, leading to the appearance of additional bands and the splitting of degenerate modes.[8][9] Key vibrational modes include:

  • S=O Stretching (ν₃): A strong, broad band is typically observed in the 1100-1200 cm⁻¹ region.[10][11] In the solid state, this band may split into multiple components due to the crystalline environment.[9][12]

  • S-O Bending (ν₄): This vibration appears in the 610-680 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This section provides a detailed, step-by-step methodology for obtaining the FT-IR spectrum of N-(3-pyridinylmethyl)guanidine sulfate using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.

Instrumentation and Materials
  • FT-IR Spectrometer: A PerkinElmer Spectrum™ 3 or equivalent, equipped with a diamond ATR accessory.[13]

  • Sample: N-(3-pyridinylmethyl)guanidine sulfate solid.

  • Spatula and Cleaning Supplies: Isopropanol and appropriate laboratory wipes.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process and Analyze Data collect_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end

Caption: Experimental workflow for obtaining an FT-IR spectrum using an ATR accessory.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a soft tissue dampened with isopropanol to remove any residues. Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small amount of the N-(3-pyridinylmethyl)guanidine sulfate powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a mid-IR analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal and press thoroughly with isopropanol and a soft tissue.

Data Analysis and Interpretation: Identifying the Key Peaks

The following table summarizes the expected characteristic IR absorption peaks for N-(3-pyridinylmethyl)guanidine sulfate, based on the analysis of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-3400Strong, BroadN-H StretchingGuanidinium
~3050-3150MediumC-H StretchingPyridinyl (Aromatic)
~2930, ~2855MediumC-H StretchingMethylene (-CH₂-)
~1650-1680StrongC=N Stretching / CN₃ Asymmetric StretchGuanidinium
~1635StrongN-H BendingGuanidinium
~1580-1610Medium-StrongC=C and C=N Ring StretchingPyridinyl
~1460Medium-CH₂- BendingMethylene (-CH₂-)
~1420MediumC=C and C=N Ring StretchingPyridinyl
~1100-1200Strong, BroadS=O Asymmetric Stretching (ν₃)Sulfate
~610-680MediumS-O Bending (ν₄)Sulfate

Comparative Analysis: IR Spectroscopy in the Analytical Toolbox

While IR spectroscopy is a powerful tool for the identification of N-(3-pyridinylmethyl)guanidine sulfate, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Functional group identification, molecular fingerprint.Fast, non-destructive, minimal sample preparation.Provides limited information on molecular connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on molecular structure, connectivity, and stereochemistry.Provides unambiguous structural elucidation.Slower, requires larger sample amounts, more complex data analysis.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides exact mass.Can be destructive, may not distinguish between isomers.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state.Provides absolute structural confirmation.Requires a single, high-quality crystal, which can be difficult to obtain.
Logical Relationship of Analytical Techniques

analytical_techniques IR FT-IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Connectivity) IR->NMR Suggests MS Mass Spectrometry (Molecular Weight) IR->MS Suggests Xray X-ray Crystallography (3D Structure) NMR->Xray Confirms MS->Xray Confirms Compound N-(3-pyridinylmethyl)guanidine sulfate Compound->IR Compound->NMR Compound->MS

Caption: Interplay of analytical techniques for structural elucidation.

Troubleshooting and Best Practices

  • Broad, Ill-defined Peaks: This can be due to the presence of water in the sample. Ensure the sample is dry. For hygroscopic samples, consider using a KBr pellet technique in a dry environment.

  • Low Signal Intensity: This is often caused by poor contact between the sample and the ATR crystal. Ensure adequate and consistent pressure is applied.

  • Anomalous Peaks: Contamination of the ATR crystal or the sample can introduce extraneous peaks. Always clean the crystal thoroughly between measurements.

  • Comparison to a Reference Standard: Whenever possible, compare the obtained spectrum to that of a certified reference standard for definitive identification.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the identification of N-(3-pyridinylmethyl)guanidine sulfate. By understanding the characteristic absorption frequencies of the guanidinium, pyridinyl, methylene, and sulfate moieties, researchers can confidently confirm the identity and assess the purity of this compound. When used in conjunction with other analytical techniques such as NMR and MS, a complete and unambiguous structural characterization can be achieved.

References

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link][3]

  • Busca, G. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 92(24), 5051-5059. [Link][6]

  • Angell, C. L., Sheppard, N., Yamaguchi, A., Shimanouchi, T., Miyazawa, T., & Mizushima, S. (1957). The infra-red spectrum, structure, and normal vibrations of the guanidinium ion. Transactions of the Faraday Society, 53, 589-601. [Link][2]

  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 41(12), 3025-3036. [Link][7]

  • National Center for Biotechnology Information. (n.d.). Guanidinium sulphate. PubChem. Retrieved from [Link][14]

  • Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2009). Ultrafast vibrational spectroscopy of a degenerate mode of guanidinium chloride. The Journal of Physical Chemistry B, 113(46), 15382–15391. [Link][4][5]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Spectroscopic properties of guanidinium zinc sulphate Zn(SO4)(2) and ab initio calculations of and HC(NH2)(3). Retrieved from [Link][12]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link][11]

  • Secco, E. A. (1988). Spectroscopic properties of SO4 in different molecular and crystalline environments. II. Identification and infrared spectra of. Canadian Journal of Chemistry, 66(2), 329-333. [Link][8]

  • Adler, H. H., & Kerr, P. F. (1965). Variations in infrared spectra, molecular symmetry and site symmetry of sulfate minerals. The American Mineralogist, 50(1-2), 132-147. [Link][9]

Sources

Safety & Regulatory Compliance

Safety

N-(3-pyridinylmethyl)guanidine sulfate proper disposal procedures

Topic: N-(3-pyridinylmethyl)guanidine sulfate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] [3] Operational Executive Summary N-(3-pyridinylmethyl)guanidine sul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3-pyridinylmethyl)guanidine sulfate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

[3]

Operational Executive Summary

N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a guanidine derivative incorporating a pyridine ring, commonly utilized as a synthetic intermediate or pharmacological standard in nicotinic receptor research.[3]

Proper disposal is not merely a regulatory formality; it is a critical safety control.[1][3] As a pyridine derivative, this compound presents specific environmental toxicity risks and potential incompatibility with strong oxidizers.[3][4] This guide provides a scientifically grounded, autonomous workflow for the sequestration and destruction of this chemical, ensuring compliance with global laboratory standards (e.g., COSHH, RCRA, SEPA).

Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the material's hazard profile to select the correct waste stream.[3]

ParameterSpecificationCritical Safety Note
CAS Number 108833-95-0Verify label against this identifier.
Physical State Solid (White to off-white powder)Hygroscopic; keep dry until disposal.[3]
Signal Word WARNING
Primary Hazards Skin/Eye Irritant (H315, H319) STOT-SE (H335) Harmful if swallowed (H302)Do not inhale dust. Use a fume hood for all transfers.[3]
Chemical Class Pyridine / Guanidine SaltIncompatible with strong oxidizers. Segregate strictly.[3]

Scientific Rationale: The pyridine moiety is stable but environmentally persistent.[3] The guanidine functional group is basic.[3] While the sulfate salt neutralizes the basicity, the organic framework requires high-temperature incineration for complete mineralization.[3]

Step-by-Step Disposal Protocols

For pure powder or solid residues.[3]

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[3] Ensure the transfer occurs inside a certified chemical fume hood to capture potential dust.[1][3][5]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[3] Glass is acceptable but poses a breakage risk.[3]

  • Transfer:

    • Use a chemically resistant spatula to transfer the solid directly into the waste container.[3]

    • Crucial: Do not mix with incompatible waste streams (e.g., strong acids like Nitric Acid or strong oxidizers like Permanganates).[3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "N-(3-pyridinylmethyl)guanidine sulfate" (Do not use abbreviations).[3][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove invisible dust residues.[3]

For compound dissolved in water, DMSO, or Methanol.[3]

  • Solvent Identification: Determine the primary solvent.[3]

    • Aqueous (<10% Organic): Segregate into "Aqueous Hazardous Waste (Toxic)".[3]

    • Organic (>10% Organic): Segregate into "Non-Halogenated Organic Waste" (assuming no chloroform/DCM is present).[3]

  • PH Check: If the solution was part of a reaction, check pH. Neutralize to pH 5–9 if your facility requires it, though most incineration streams accept basic/acidic waste if tagged correctly.[3]

  • Transfer: Pour into the appropriate liquid waste carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[3]

Regulatory agencies (e.g., EPA/SEPA) often classify a container as "empty" only after specific treatment.[3]

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Water or Methanol).[3]

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.[3]

  • Final Disposal: Place the clean, defaced bottle in the glass recycling or general lab trash, depending on site-specific "P-listed" vs. "U-listed" protocols. Note: As a pyridine derivative, treating the bottle as solid hazardous waste is the most conservative and safest approach if unsure.

Workflow Visualization: Decision Logic

The following diagram illustrates the decision matrix for segregating N-(3-pyridinylmethyl)guanidine sulfate waste streams.

DisposalWorkflow Start Waste: N-(3-pyridinylmethyl) guanidine sulfate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidWaste SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->SolidWaste AqWaste Aqueous Waste Stream (Tag: Toxic/Heavy Metals Free) SolventCheck->AqWaste Water Based OrgWaste Organic Solvent Waste (Tag: Non-Halogenated) SolventCheck->OrgWaste DMSO/MeOH Based Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration AqWaste->Incineration OrgWaste->Incineration

Caption: Operational decision tree for segregating N-(3-pyridinylmethyl)guanidine sulfate waste streams.

Spill Management System (Stop-Contain-Clean)

In the event of a spill, autonomy is secondary to safety.[3] Follow this immediate protocol:

  • Isolate: Evacuate the immediate 3-meter radius.[3] Post a "DO NOT ENTER" sign.[3]

  • Protect: Ensure you are wearing PPE (Goggles, Lab Coat, Nitrile Gloves).[3][4] If dust is airborne, use an N95 or P100 respirator.[3]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[3] Do not dry sweep.[3]

    • Liquid Spill: Encircle with absorbent pads or vermiculite.[3]

  • Clean:

    • Scoop material into a disposable container (e.g., a wide-mouth jar).

    • Clean the surface with soap and water.[3]

    • Place all cleanup materials (pads, towels, gloves) into the Solid Hazardous Waste container.[3]

References

  • Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: N-(3-pyridinylmethyl)guanidine sulfate. Retrieved from [3]

  • Thermo Fisher Scientific. (n.d.).[3] Guanidine Compounds Handling and Disposal Guide. Retrieved from [3]

  • PubChem. (n.d.).[3] Compound Summary: N-(3-pyridinylmethyl)guanidine sulfate (CAS 108833-95-0).[3][6][7][8] National Library of Medicine.[3] Retrieved from [3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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